2-Chlorobenzo[d]thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYKVRPNWXYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
This guide provides a comprehensive overview of the synthetic routes for producing 2-Chlorobenzo[d]thiazole-5-carboxylic acid, a key intermediate in the development of novel therapeutics and functional materials.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of two viable synthetic pathways, the underlying chemical principles, and practical guidance for successful execution.
Introduction and Strategic Overview
This compound is a versatile building block in medicinal chemistry, primarily owing to the reactivity of the 2-chloro substituent, which allows for the introduction of various nucleophiles to generate a library of derivatives. The benzothiazole core itself is a privileged scaffold, found in numerous biologically active compounds.
The synthesis of this target molecule can be approached through two primary strategic disconnections, both commencing from the readily available 4-aminobenzoic acid. This guide will detail both pathways, providing a comparative analysis to aid in the selection of the most appropriate route based on available resources and desired outcomes.
The two primary synthetic routes are:
-
Route A: Proceeding through a 2-mercaptobenzothiazole intermediate, followed by a chlorination step.
-
Route B: Involving the formation of a 2-aminobenzothiazole intermediate, which is subsequently converted to the 2-chloro derivative via a Sandmeyer reaction.
Caption: Overview of the two primary synthetic routes.
Route A: The 2-Mercaptobenzothiazole Pathway
This route is a robust and classical approach to benzothiazole synthesis. It involves the initial formation of a key aminothiophenol intermediate, followed by cyclization and subsequent chlorination.
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid
The synthesis of this crucial intermediate begins with the thiocyanation of 4-aminobenzoic acid. This is achieved by reacting 4-aminobenzoic acid with sodium thiocyanate in the presence of bromine at low temperatures. The resulting 4-amino-3-thiocyanatobenzoic acid is then hydrolyzed to yield 4-amino-3-mercaptobenzoic acid. It is critical to perform the hydrolysis under an inert atmosphere to prevent the oxidation of the thiol to a disulfide byproduct.[2]
Experimental Protocol:
-
Suspend 4-aminobenzoic acid and sodium thiocyanate in methanol and cool the mixture to below -5 °C.
-
Slowly add a solution of bromine in methanol, maintaining the low temperature.
-
Stir the reaction for 2 hours at -5 °C.
-
Collect the precipitated solid and reflux with hydrochloric acid.
-
Filter the hot solution and cool the filtrate to precipitate 4-amino-3-thiocyanatobenzoic acid.
-
Hydrolyze the thiocyanato intermediate with aqueous sodium sulfide under a nitrogen atmosphere to obtain 4-amino-3-mercaptobenzoic acid.
Step 2: Synthesis of 2-Mercaptobenzo[d]thiazole-5-carboxylic acid
The cyclization of 4-amino-3-mercaptobenzoic acid to form the benzothiazole ring is typically achieved by reacting it with carbon disulfide in the presence of a base.[3] This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and dehydration.
Experimental Protocol:
-
Dissolve 4-amino-3-mercaptobenzoic acid in an alcoholic solution of potassium hydroxide.
-
Add carbon disulfide and reflux the mixture for several hours.
-
Cool the reaction mixture and acidify with a mineral acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-mercaptobenzo[d]thiazole-5-carboxylic acid.
Step 3: Chlorination to this compound
The conversion of the 2-mercapto group to the 2-chloro substituent is a key transformation. This is effectively carried out using sulfuryl chloride (SO₂Cl₂).[4] The reaction is typically rapid and proceeds at room temperature. The addition of a small amount of water can catalyze the reaction, likely through the in situ generation of acid.[5]
Mechanism Insight: The reaction with sulfuryl chloride is believed to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the S-O bond in sulfuryl chloride.[6]
Experimental Protocol:
-
Suspend 2-mercaptobenzo[d]thiazole-5-carboxylic acid in an inert solvent such as dichloromethane.
-
Add an excess of sulfuryl chloride dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Carefully quench the reaction with ice water to decompose excess sulfuryl chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Caption: Detailed workflow for Route A.
Route B: The 2-Aminobenzothiazole and Sandmeyer Reaction Pathway
This alternative route offers a convergent approach where the benzothiazole ring is formed with a 2-amino substituent, which is then transformed into the desired 2-chloro group.
Step 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carboxylic acid
This intermediate can be prepared from 4-aminobenzoic acid in a one-pot reaction. The amine is first reacted with potassium thiocyanate in the presence of an acid to form the corresponding thiourea in situ. Subsequent oxidative cyclization with bromine yields the 2-aminobenzothiazole derivative.[7]
Experimental Protocol:
-
Dissolve 4-aminobenzoic acid in glacial acetic acid and add potassium thiocyanate.
-
Cool the mixture and add a solution of bromine in acetic acid dropwise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia) to precipitate the product.
-
Collect the solid, wash thoroughly with water, and dry to obtain 2-aminobenzo[d]thiazole-5-carboxylic acid.[8]
Step 2: Sandmeyer Reaction to this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of substituents, including halogens.[1][9] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.
Mechanism Insight: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then reacts with the copper(II) halide to form the final product and regenerate the copper(I) catalyst.[10][11]
Experimental Protocol:
-
Suspend 2-aminobenzo[d]thiazole-5-carboxylic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.
-
Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
Caption: Detailed workflow for Route B.
Comparative Analysis of Synthetic Routes
| Feature | Route A (via 2-Mercaptobenzothiazole) | Route B (via 2-Aminobenzothiazole) |
| Starting Materials | Readily available | Readily available |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4-Amino-3-mercaptobenzoic acid, 2-Mercaptobenzo[d]thiazole-5-carboxylic acid | 2-Aminobenzo[d]thiazole-5-carboxylic acid |
| Reagents of Note | Carbon disulfide (toxic, flammable), Sulfuryl chloride (corrosive) | Bromine (corrosive, toxic), Sodium nitrite (toxic, oxidizing) |
| Potential Challenges | Oxidation of thiol to disulfide, handling of CS₂ and SO₂Cl₂ | Diazonium salt instability, handling of bromine and NaNO₂ |
| Scalability | Generally scalable, though handling of CS₂ can be problematic. | Scalable, with careful temperature control during diazotization. |
Characterization Data
The following table provides expected characterization data for the key compounds based on literature values for closely related structures.[12][13][14][15][16][17][18]
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| 4-Amino-3-mercaptobenzoic acid | C₇H₇NO₂S | 169.20 | Aromatic protons (~6.8-7.8), SH (~3.5), NH₂ (~5.0), COOH (~12.0) | Aromatic carbons (~115-150), C=O (~170) |
| 2-Mercaptobenzo[d]thiazole-5-carboxylic acid | C₈H₅NO₂S₂ | 211.26 | Aromatic protons (~7.5-8.2), SH (~13.0), COOH (~13.0) | Aromatic carbons (~120-155), C=S (~190), C=O (~170) |
| 2-Aminobenzo[d]thiazole-5-carboxylic acid | C₈H₆N₂O₂S | 194.21 | Aromatic protons (~7.3-8.1), NH₂ (~7.9) | Aromatic carbons (~117-158), C=N (~170), C=O (~167) |
| This compound | C₈H₄ClNO₂S | 213.64 | Aromatic protons (~7.6-8.5), COOH (~13.5) | Aromatic carbons (~122-155), C-Cl (~155), C=O (~166) |
Troubleshooting and Optimization
Successful synthesis often requires careful attention to detail and the ability to troubleshoot common issues.
-
Low Yields in Benzothiazole Formation: This can be due to poor quality starting materials, especially the oxidation of 2-aminothiophenol derivatives.[19] Ensure starting materials are pure and consider running reactions under an inert atmosphere. The choice of solvent and catalyst can also significantly impact yield.[2]
-
Incomplete Reactions: Monitor reaction progress by thin-layer chromatography (TLC).[19] If a reaction stalls, consider increasing the temperature, extending the reaction time, or adding more catalyst.
-
Purification Challenges: Benzothiazole derivatives can sometimes be difficult to purify. Recrystallization is often the preferred method. If chromatography is necessary, care should be taken as some compounds may be unstable on silica gel.[2]
Conclusion
This guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. Both routes offer distinct advantages and challenges. Route A, via the 2-mercaptobenzothiazole, is a more traditional approach, while Route B, utilizing the Sandmeyer reaction, is a more convergent strategy. The choice between these routes will depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 93-85-6|2-Aminobenzo[d]thiazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]
- 18. chemmethod.com [chemmethod.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chlorobenzo[d]thiazole-5-carboxylic acid: Properties, Synthesis, and Reactivity
Introduction: The Benzothiazole Scaffold and its Strategic Importance
The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry and materials science. Its unique electronic properties, rigid conformation, and ability to engage in various non-covalent interactions have established it as a cornerstone for the design of a multitude of biologically active agents. Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
This guide focuses on a particularly valuable, bifunctional derivative: 2-Chlorobenzo[d]thiazole-5-carboxylic acid . The strategic placement of a reactive chlorine atom at the 2-position and a versatile carboxylic acid at the 5-position makes this molecule a powerful and highly sought-after building block. The C2-chloro group serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. Concurrently, the carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations. This dual reactivity enables the construction of complex molecular architectures and combinatorial libraries, making it an indispensable tool for researchers, particularly in the field of drug development.[3][4]
This document provides a comprehensive technical overview of its core chemical properties, a plausible synthetic pathway, and its key reactive characteristics, offering field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is critical for its handling, reaction setup, and interpretation of biological data. While extensive experimental data for this specific compound is not widely published, we can deduce its key characteristics based on its structure and data from close analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Justification |
| CAS Number | 1393576-38-9 | [5][6][7] |
| Molecular Formula | C₈H₄ClNO₂S | [5] |
| Molecular Weight | 213.64 g/mol | [5] |
| Appearance | Predicted to be an off-white to light yellow solid. | Based on analogous benzothiazole carboxylic acids. |
| Melting Point | Not experimentally reported. Predicted to be >250 °C. | Based on the high melting point of benzothiazole-5-carboxylic acid (256-262 °C). The rigid, planar structure and potential for hydrogen bonding and crystal packing suggest a high melting point. |
| pKa | Predicted to be ~3.4 - 3.8. | The carboxylic acid is expected to be acidic. This prediction is based on the pKa of benzothiazole-5-carboxylic acid (~3.57) and the electron-withdrawing nature of the benzothiazole ring and the C2-chloro substituent, which would slightly increase acidity. |
| Solubility | Predicted to be poorly soluble in water; soluble in polar aprotic organic solvents like DMSO, DMF, and THF, particularly in the presence of a base. | The carboxylic acid group provides some polarity, but the fused aromatic system dominates. Solubility in aqueous media is expected to increase significantly upon deprotonation to the carboxylate salt. |
Section 2: Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data is predicted based on established principles and spectral data from analogous structures.[8][9][10]
Table 2: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -COOH | ~13.5 (broad) | Singlet | The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield and will exchange with D₂O. |
| H-4 | ~8.4 - 8.6 | Doublet (d) | This proton is ortho to the carboxylic acid, which is strongly deshielding. |
| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | This proton is coupled to both H-4 and H-7. |
| H-7 | ~8.2 - 8.4 | Doublet (d) | This proton is deshielded by the anisotropic effect of the thiazole ring. |
Table 3: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~166 - 168 | Typical range for a carboxylic acid carbon.[8] |
| C-2 (C-Cl) | ~158 - 162 | The carbon bearing the chlorine in the thiazole ring is significantly deshielded. |
| C-4, C-5, C-6, C-7, C-3a, C-7a | ~120 - 155 | Aromatic carbons of the benzothiazole core. The carbon attached to the carboxylic acid (C-5) will be in the lower end of this range, while carbons adjacent to heteroatoms (C-3a, C-7a) will be further downfield.[8] |
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption is expected from approximately 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption is predicted around 1700-1725 cm⁻¹, characteristic of an aromatic carboxylic acid carbonyl.
-
C=N Stretch: An absorption around 1600-1620 cm⁻¹ is expected for the thiazole C=N bond.
-
C-Cl Stretch: A weaker absorption is expected in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213 and an M+2 peak at m/z 215 with approximately one-third the intensity, which is characteristic of the chlorine-35 and chlorine-37 isotopes. A prominent fragment would likely be the loss of COOH (m/z 168) or Cl (m/z 178).
Section 3: Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Protection of the Aniline: 4-Amino-3-nitrobenzoic acid is reacted with acetic anhydride to protect the exocyclic amine as an acetamide. This prevents side reactions in subsequent steps.
-
Selective Reduction: The nitro group of 4-acetamido-3-nitrobenzoic acid is selectively reduced to an amine using a mild reducing agent like sodium sulfide or catalytic hydrogenation. This yields 4-acetamido-3-aminobenzoic acid.
-
Thiazole Ring Formation (Jacobson-type Cyclization): The resulting ortho-amino acetanilide is heated in polyphosphoric acid (PPA) with acetic acid. This accomplishes both the cyclization to form the 2-methylbenzothiazole ring and hydrolysis of the protecting group in some protocols.[1][11] If the amide remains, a separate hydrolysis step is needed.
-
Conversion to 2-Aminobenzothiazole: The 2-methyl group can be converted to a 2-amino group. This is a more complex transformation. A more direct route might involve cyclization of a thiourea precursor. Alternatively, a more common literature route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate and bromine.[12]
-
Diazotization and Sandmeyer Reaction: The 2-aminobenzothiazole-5-carboxylic acid is treated with sodium nitrite in cold, acidic conditions (e.g., HCl) to form an intermediate diazonium salt. This salt is then reacted with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding the final product.[12]
Section 4: Chemical Reactivity and Derivatization Potential
The synthetic power of this molecule stems from its two distinct reactive handles. The choice of reaction conditions allows for selective functionalization at either the C2-chloro position or the C5-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is highly activated towards nucleophilic attack. This is a cornerstone of its chemical properties.
Causality: The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen (C=N), stabilizes the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This lowers the activation energy of the reaction, making the substitution highly favorable compared to a chloro-substituent on a simple benzene ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Protocol: Reaction with an Amine (e.g., Benzylamine)
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or NMP (N-Methyl-2-pyrrolidone) in a sealed reaction vessel, add a base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Nucleophile Addition: Add benzylamine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. The reaction typically completes within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1N HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid at the C5-position can be readily converted into a variety of functional groups, most commonly amides and esters.
Protocol: Amide Coupling (e.g., with Morpholine using EDC/HOBt)
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: Add morpholine (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[13][14]
Section 5: Applications as a Bifunctional Scaffold
The dual reactivity of this compound makes it an ideal scaffold for building structure-activity relationship (SAR) libraries in drug discovery.
Caption: Derivatization potential of the bifunctional scaffold.
By systematically varying the nucleophile at the C2-position and the amine/alcohol at the C5-position, researchers can efficiently explore the chemical space around the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a high-value, strategically designed building block for chemical synthesis. Its defining features—a highly reactive C2-chloro group amenable to SNAr reactions and a versatile C5-carboxylic acid ready for acyl transformations—provide two orthogonal points for molecular elaboration. This dual functionality allows for the rapid and efficient construction of diverse chemical libraries, making it an exceptionally powerful tool for scientists in drug discovery and materials science. Understanding its predicted properties and core reactivity is the first step toward unlocking its full synthetic potential.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. Buy Methyl 2-methylbenzo[d]thiazole-5-carboxylate | 32770-98-2 [smolecule.com]
- 5. 1393576-38-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
- 7. Quality Carboxyl Products | Aaronchem [aaronchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2-Chlorobenzo[d]thiazole-5-carboxylic acid: A Technical Guide
Introduction
2-Chlorobenzo[d]thiazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a benzothiazole derivative, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1] The precise structural elucidation of such molecules is a critical prerequisite for any further investigation into their properties and applications. Spectroscopic analysis provides the foundational data for this structural confirmation.
This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust, predictive analysis. The methodologies detailed herein represent best practices for the acquisition and interpretation of these critical datasets.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering system for the this compound core structure will be utilized throughout this guide.
Caption: Core structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1] For the title compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the fused ring system.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H4, H6, and H7, in addition to a broad singlet for the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | broad singlet (br s) | - |
| H4 | 8.3 - 8.5 | doublet (d) | J(H4-H6) ≈ 1.5-2.0 (meta) |
| H6 | 8.1 - 8.3 | doublet of doublets (dd) | J(H6-H7) ≈ 8.0-8.5 (ortho), J(H6-H4) ≈ 1.5-2.0 (meta) |
| H7 | 7.8 - 8.0 | doublet (d) | J(H7-H6) ≈ 8.0-8.5 (ortho) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the core structure, plus the carboxylic acid carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 165 - 170 | Typical for an aromatic carboxylic acid.[2] |
| C2 | 155 - 160 | Carbon attached to both nitrogen and chlorine, expected to be downfield. |
| C3a | 150 - 154 | Bridgehead carbon adjacent to sulfur. |
| C7a | 133 - 137 | Bridgehead carbon adjacent to nitrogen. |
| C5 | 130 - 134 | Carbon bearing the carboxylic acid group. |
| C4 | 128 - 132 | Aromatic CH. |
| C6 | 125 - 129 | Aromatic CH. |
| C7 | 122 - 126 | Aromatic CH. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.[3]
-
Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]
-
¹H NMR Acquisition : Acquire the proton spectrum. The acidic –CO₂H proton is expected to appear as a broad singlet near 12 δ.[2] The chemical shift of this proton is dependent on concentration and solvent due to variations in hydrogen bonding.[2]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Carboxyl carbons typically absorb in the 165 to 185 δ range.[2] Aromatic carbons will appear between 110-160 ppm.[4]
Interpretation of NMR Spectra
-
¹H NMR : The downfield shift of H4 is anticipated due to its peri interaction with the thiazole sulfur and the anisotropic effect of the adjacent carboxylic acid group. The coupling constants are key to confirming assignments: the large ortho coupling (~8 Hz) will be observed between H6 and H7, while a smaller meta coupling (~2 Hz) will be seen between H4 and H6.
-
¹³C NMR : The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon atom C2, bonded to both the electronegative chlorine and nitrogen atoms, is expected to be significantly deshielded and appear far downfield. The carbonyl carbon of the carboxylic acid will be readily identifiable by its characteristic shift above 165 ppm.[4] Quaternary carbons (C2, C3a, C5, C7a) can be confirmed by their typically weaker signal intensity or by using advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by features of the carboxylic acid and the aromatic system.
Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | A very broad band due to strong hydrogen bonding between carboxylic acid dimers, often obscuring the C-H stretches.[2][5] |
| C-H stretch (Aromatic) | 3000-3100 | Medium, Sharp | Characteristic of sp² C-H bonds on the aromatic ring.[6] |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is conjugated with the aromatic ring, shifting it to a lower wavenumber compared to aliphatic acids.[2][7] |
| C=C & C=N stretches (Aromatic/Thiazole) | 1450-1620 | Medium-Strong | Multiple bands are expected from the vibrations of the fused aromatic and thiazole ring systems.[8] |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Associated with the C-O single bond of the carboxylic acid.[5][7] |
| O-H bend (Carboxylic Acid) | 910-950 | Broad, Medium | Out-of-plane bend, another characteristic feature of carboxylic acid dimers.[5] |
| C-Cl stretch | 700-800 | Medium | Expected for the carbon-chlorine bond. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
Interpretation of IR Spectrum
The definitive identification of a carboxylic acid functional group is achieved by observing two key features simultaneously: a very broad O-H stretching band centered around 3000 cm⁻¹ and an intense C=O stretching band between 1680-1710 cm⁻¹.[7] The presence of sharp peaks around 3100-3000 cm⁻¹ superimposed on the broad O-H band confirms the aromatic C-H bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the vibrations of the entire molecular skeleton, including the benzothiazole core, which can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrometry Data
-
Molecular Formula : C₈H₄ClNO₂S
-
Exact Mass : 212.96 g/mol
-
Key Predicted Fragments :
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
| 213 / 215 | [M]⁺˙ (Molecular Ion) | The presence of a peak at M+2 with ~1/3 the intensity of the M+ peak is the characteristic isotopic signature of chlorine.[9] |
| 196 / 198 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[10][11] |
| 168 / 170 | [M - COOH]⁺ | Loss of the entire carboxyl group via alpha-cleavage, a common fragmentation pathway for aromatic acids.[10][12] |
| 133 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine radical from the benzothiazole ring. |
Proposed Fragmentation Pathway
Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Ionization Method : Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is an alternative, softer ionization technique that may yield a more prominent molecular ion peak with less fragmentation.
-
Sample Introduction : The sample can be introduced via a direct insertion probe or, for a mixture, through the output of a Gas Chromatography (GC) system (GC-MS).
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Interpretation of Mass Spectrum
The most critical feature to identify in the mass spectrum will be the molecular ion peak cluster at m/z 213 and 215. The ~3:1 ratio of these peaks is definitive proof of the presence of one chlorine atom in the molecule.[9][13] The fragmentation pattern for aromatic carboxylic acids is often characterized by the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]).[10][11] The observation of these fragments would provide strong corroborating evidence for the proposed structure.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural characterization of this compound.[1] While this guide is based on predictive data, it establishes a clear and authoritative framework for what researchers and drug development professionals should expect to observe. The detailed protocols and interpretative logic outlined serve as a robust blueprint for the empirical validation of this and structurally related compounds, ensuring the scientific integrity of subsequent research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. GCMS Section 6.12 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
An In-depth Technical Guide to 2-Chlorobenzo[d]thiazole-5-carboxylic acid
CAS Number: 1393576-38-9
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document elucidates the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and its current and potential applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The information presented is supported by established chemical principles and references to relevant scientific literature, offering a valuable resource for professionals in the field.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] Their therapeutic potential often stems from their ability to act as kinase inhibitors, targeting enzymes that are crucial in cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2][3][4] this compound emerges as a valuable intermediate, offering multiple reaction sites for the synthesis of diverse and complex molecules.[5] Its structural features make it a key component in the synthesis of pharmaceuticals and agrochemicals, with potential applications in the development of compounds with anti-inflammatory, antimicrobial, and antitumor properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1393576-38-9 | [5] |
| Molecular Formula | C₈H₄ClNO₂S | [5] |
| Molecular Weight | 213.64 g/mol | [5] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | 2-8°C, under inert gas | [5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H, C=C, and C-N vibrations of the aromatic and heterocyclic rings.
Synthesis of this compound: A Proposed Pathway
A definitive, published synthesis protocol for this compound is not widely available. However, based on established benzothiazole synthesis methodologies, a plausible and scientifically sound synthetic route can be proposed. A common and effective method for the formation of the benzothiazole ring system is the reaction of a substituted 2-aminothiophenol with a suitable cyclizing agent. Alternatively, and perhaps more directly for this target molecule, is the cyclization of a substituted aniline.
A logical starting material for the synthesis of this compound is 4-amino-3-chlorobenzoic acid . The proposed synthetic pathway involves two key steps: thiocyanation followed by cyclization.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-6-chlorobenzo[d]thiazole-5-carboxylic acid
-
Dissolve 4-amino-3-chlorobenzoic acid in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) to the solution and stir.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the intermediate 2-amino-6-chlorobenzo[d]thiazole-5-carboxylic acid.
Causality: The reaction of the aromatic amine with potassium thiocyanate and bromine in situ generates a thiocyano intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Suspend the 2-amino-6-chlorobenzo[d]thiazole-5-carboxylic acid in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and purify by recrystallization.
Causality: The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate, with copper(I) chloride acting as the catalyst.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 2-chlorobenzothiazole moiety is a versatile pharmacophore, and its incorporation into molecules can lead to a wide range of biological activities. The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of libraries of compounds for drug screening.
Role as a Kinase Inhibitor Scaffold
Substituted benzothiazoles have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[2][3][4] The benzothiazole ring can mimic the purine ring of ATP, the natural substrate for kinases, leading to competitive inhibition. The 2-chloro substituent can serve as a leaving group for nucleophilic substitution reactions, enabling the introduction of various side chains to explore the chemical space around the kinase active site and improve binding affinity and selectivity.[10]
Caption: Mechanism of kinase inhibition by benzothiazole derivatives.
Potential as an Intermediate for Novel Therapeutics
The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a variety of diseases. The benzothiazole core has been incorporated into molecules with demonstrated efficacy as:
-
Anticancer Agents: By targeting various kinases and other cellular pathways.[1][2][4]
-
Antimicrobial Agents: Showing activity against a range of bacteria and fungi.
-
Anti-inflammatory Agents: Through the modulation of inflammatory pathways.
The presence of both a chloro and a carboxylic acid group allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its benzothiazole core is a well-established pharmacophore, and the presence of reactive chloro and carboxylic acid functionalities allows for the facile synthesis of a wide array of derivatives. While a specific, detailed synthesis protocol is not yet prevalent in the literature, a plausible and efficient route can be designed based on established chemical transformations. The potential of this compound as a key intermediate in the development of novel kinase inhibitors and other therapeutic agents warrants further investigation and exploration by the scientific community.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Benzothiazole Carboxylic Acids: Synthesis, Characterization, and Therapeutic Applications
Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique planar structure and the presence of nitrogen and sulfur heteroatoms allow it to interact with a wide array of biological targets, making its derivatives potent therapeutic agents.[3][4] Molecules incorporating the benzothiazole nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][5][6]
This guide focuses specifically on benzothiazole carboxylic acids , a subclass that combines the versatile benzothiazole core with a carboxylic acid moiety. The carboxylic acid group is a key functional group in drug design, often crucial for target binding (e.g., through hydrogen bonding or ionic interactions) and for imparting favorable physicochemical properties like water solubility.[7] However, this functional group can also present challenges, such as poor membrane permeability and rapid metabolism.[7] Consequently, understanding the synthesis, properties, and the potential for isosteric replacement of the carboxylic acid group is critical for drug development professionals. This document provides a comprehensive overview of these aspects, grounded in established experimental protocols and mechanistic insights.
Core Synthesis Strategies for Benzothiazole Carboxylic Acids
The primary and most established method for synthesizing the benzothiazole skeleton involves the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, nitriles).[8][9] The choice of reagents and reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint.
The general mechanistic pathway involves an initial condensation to form an o-amidethiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 2-substituted benzothiazole.[1]
Caption: General reaction mechanism for benzothiazole synthesis.
Classical Acid-Catalyzed Condensation
Historically, strong acids have been used to promote the condensation and dehydration steps. Polyphosphoric acid (PPA) is a common choice, typically requiring high temperatures (150–250 °C) for several hours.[8][10] While effective for many substrates, these harsh conditions can be incompatible with sensitive functional groups and may lead to side reactions like decarboxylation.[10]
Modern and Greener Synthetic Approaches
To overcome the limitations of classical methods, several modern techniques have been developed that offer milder conditions, shorter reaction times, and higher yields.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It allows for the direct condensation of 2-aminothiophenol with carboxylic acids, often without any dehydrating agent, in significantly reduced reaction times.[10][11] This method is noted for its efficiency and is considered a green chemistry approach.[11]
-
Coupling Reagent-Mediated Synthesis: Organophosphorus reagents can act as effective coupling agents and cyclization promoters. For instance, (o-CF₃PhO)₃P has been used to facilitate the direct synthesis of benzothiazoles from carboxylic acids under relatively mild conditions (e.g., 80 °C in DCE), achieving moderate to excellent yields.[12] This method avoids the need for harsh acidic environments.
The table below compares these primary synthetic methodologies.
| Method | Catalyst / Reagent | Conditions | Advantages | Disadvantages | Reference |
| Acid Catalysis | Polyphosphoric Acid (PPA) | 150-250 °C, 2-20 h | Well-established, inexpensive | Harsh conditions, potential side reactions | [8] |
| Microwave | None or Boric Acid | Microwave Irradiation | Rapid, high efficiency, green | Specialized equipment, potential for decarboxylation | [10] |
| Coupling Reagent | (o-CF₃PhO)₃P | 80-100 °C, 20-24 h | Mild conditions, good yields | Reagent cost, longer times than microwave | [12] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes an efficient, solvent-free synthesis of a 2-substituted benzothiazole from a carboxylic acid and 2-aminothiophenol, adapted from literature procedures.[10]
Objective: To synthesize 2-phenylbenzothiazole.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzoic Acid (1.0 mmol, 122 mg)
-
Microwave reactor with sealed vessel capability
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: Place 2-aminothiophenol (1.0 mmol) and benzoic acid (1.0 mmol) into a 10 mL microwave process vial.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 150 °C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Work-up: After the reaction is complete and the vessel has cooled to room temperature, dissolve the crude product in a minimal amount of chloroform or ethyl acetate.
-
Purification: Load the crude mixture onto a silica gel column. Elute the product using a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate).
-
Isolation and Characterization: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-phenylbenzothiazole as a solid.
-
Validation: Characterize the final product by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a critical step to ensure the integrity of synthesized compounds before they advance to biological screening.[13] A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the spectroscopic validation of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.[13]
-
¹H NMR: Provides information on the number and chemical environment of protons. For a typical benzothiazole carboxylic acid, one would expect to see signals in the aromatic region (approx. 7.3–8.8 ppm) corresponding to the protons on the benzothiazole ring system and any aryl substituents.[14] The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield (>10 ppm).
-
¹³C NMR: Reveals the carbon skeleton. The benzothiazole C2 carbon (between N and S) is characteristic, often appearing around 160-170 ppm. The carbonyl carbon of the carboxylic acid is also distinct, typically resonating above 165 ppm.[14][15]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O–H Stretch: A very broad absorption between 2500–3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band between 1680–1725 cm⁻¹ indicates the carbonyl of the carboxylic acid.
-
C=N Stretch: The imine stretch of the thiazole ring appears around 1600–1630 cm⁻¹.[16]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.[17]
| Technique | Key Information Provided | Typical Benzothiazole Carboxylic Acid Signals |
| ¹H NMR | Proton environment and connectivity | Aromatic H's: 7.3–8.8 ppm; Carboxyl H: >10 ppm (broad) |
| ¹³C NMR | Carbon skeleton | C2 (thiazole): ~160-170 ppm; C=O (carboxyl): >165 ppm |
| IR | Functional groups | O-H: 2500–3300 cm⁻¹ (broad); C=O: 1680–1725 cm⁻¹ (strong) |
| MS | Molecular weight and formula | [M+H]⁺ or [M]⁺ peak corresponding to the calculated mass |
Biological Activities and Therapeutic Potential
Benzothiazole derivatives are renowned for their wide range of biological activities, making them attractive scaffolds for drug discovery.[5][18] The incorporation of a carboxylic acid can further enhance these activities by providing a key interaction point with biological targets.
Anticancer Activity
Many benzothiazole derivatives exhibit potent anticancer activity, often by inhibiting key enzymes in cancer cell proliferation pathways, such as protein kinases.[6][19] The 2-(4-aminophenyl)benzothiazole scaffold, for example, has been extensively studied for its potent and selective antitumor properties.[1] The presence of hydrophobic moieties and specific groups like amino or hydroxyl on the benzothiazole core can enhance cytotoxic activity.[5]
Caption: Kinase inhibition by a benzothiazole derivative.[19]
Antimicrobial Activity
Benzothiazole derivatives have been investigated as potent agents against a range of microbial pathogens, including bacteria and fungi.[2][6] Their mechanism of action can involve the inhibition of essential microbial enzymes.[19] For instance, Benzothiazole-6-carboxylic acid is a precursor for synthesizing compounds that inhibit K1 capsule formation in uropathogenic Escherichia coli.[20]
Other Therapeutic Areas
The versatility of the benzothiazole scaffold extends to numerous other therapeutic areas:
-
Anti-inflammatory: Inhibition of enzymes like phosphoinositide 3-kinase γ (PI3Kγ).[18]
-
Neuroprotection: Development of agents targeting Alzheimer's and Huntington's diseases.[1][18]
-
Antidiabetic: Zopolrestat, an aldose reductase inhibitor, features a benzothiazole core.[1]
The table below highlights the IC₅₀ values of some active benzothiazole derivatives against cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | PC3 (Prostate) | <0.075 µM | [19] |
| 2-(Aryl)benzothiazoles | A549 (Lung) | 2.03 µM | [21] |
| 2-(Aryl)benzothiazoles | MCF-7 (Breast) | 1.03 µg/mL | [21] |
Applications in Drug Development: Tropifexor Case Study
A prominent example of a benzothiazole carboxylic acid derivative in clinical development is Tropifexor (LJN452) . Tropifexor is a potent, non-bile acid agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[18] Its structure features a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety, which was optimized for a superior fit into the ligand-binding domain of FXR.[18] It has shown greater effectiveness than other FXR agonists in rodent models of non-alcoholic steatohepatitis (NASH) and cholestasis, demonstrating the therapeutic potential of this chemical class.[18]
Conclusion
Benzothiazole carboxylic acids stand as a cornerstone scaffold in modern medicinal chemistry. Their synthesis is well-established, with modern methods like microwave irradiation offering efficient and green pathways to a diverse range of derivatives. Robust analytical techniques ensure the structural integrity of these compounds, paving the way for reliable biological evaluation. The broad spectrum of pharmacological activities, from potent anticancer and antimicrobial effects to applications in metabolic and neurodegenerative diseases, ensures that this class of molecules will remain a fertile ground for drug discovery and development. The clinical progress of molecules like Tropifexor validates the therapeutic promise of the benzothiazole carboxylic acid core, encouraging continued exploration and optimization of this remarkable scaffold.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. benthamscience.com [benthamscience.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. [PDF] Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.qu.edu.iq [repository.qu.edu.iq]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cenmed.com [cenmed.com]
- 21. researchgate.net [researchgate.net]
discovery and history of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Implied History of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both an electrophilic chlorine atom at the 2-position and a versatile carboxylic acid group at the 5-position, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. While a definitive historical document detailing its initial discovery is not readily apparent in contemporary literature, its structural components suggest a rich history intertwined with the development of benzothiazole chemistry. This guide provides a comprehensive overview of the logical synthetic pathways to this compound, grounded in established and historically significant organic reactions. We will explore the probable synthetic strategies, offering insights into the experimental rationale and providing detailed protocols for its preparation.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is present in numerous biologically active compounds and functional materials. The incorporation of a carboxylic acid group onto the benzene ring and a chlorine atom on the thiazole ring, as seen in this compound, provides orthogonal handles for further chemical modification, making it a particularly useful building block in drug discovery and organic synthesis.[1]
A Postulated History: An Unraveling of Synthetic Logic
While the precise first synthesis of this compound is not prominently documented, the history of its constituent reactions provides a clear picture of its likely origins. The development of methods to synthesize 2-chlorobenzothiazoles dates back to at least the mid-20th century.[2] Similarly, the synthesis of benzothiazole carboxylic acids has been an area of active research for many decades.[3][4]
The most logical and historically precedented approach to the synthesis of this molecule involves a multi-step sequence, likely culminating in a Sandmeyer reaction. This classic transformation, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aromatic amine to a halide via a diazonium salt and remains a cornerstone of aromatic chemistry.[5][6]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound suggests a key disconnection at the C2-Cl bond, pointing to a 2-aminobenzothiazole precursor. This approach is highly practical due to the wealth of methods available for the synthesis of 2-aminobenzothiazoles.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Pathways and Methodologies
The most probable and efficient synthesis of this compound involves two key stages: the construction of the 2-aminobenzothiazole-5-carboxylic acid core, followed by the conversion of the 2-amino group to a 2-chloro group.
Synthesis of the Precursor: 2-Aminobenzo[d]thiazole-5-carboxylic acid
The formation of the 2-aminobenzothiazole ring system is typically achieved through the cyclization of an appropriately substituted aminothiophenol derivative.
Workflow for the Synthesis of 2-Aminobenzo[d]thiazole-5-carboxylic acid
Caption: Synthetic workflow for the precursor, 2-Aminobenzo[d]thiazole-5-carboxylic acid.
Step-by-Step Protocol:
-
Preparation of 4-Amino-3-mercaptobenzoic acid: This intermediate can be prepared from 4-amino-3-nitrobenzoic acid. The nitro group is reduced to an amine, and a thiol group is introduced. A common method involves the use of sodium sulfide, which can both reduce the nitro group and introduce the sulfur functionality.
-
Cyclization to form the Benzothiazole Ring: The resulting 4-amino-3-mercaptobenzoic acid is then cyclized to form the 2-aminobenzothiazole ring. A common and effective method for this transformation is the reaction with cyanogen bromide (BrCN). The amino group and the thiol group of the precursor react with cyanogen bromide to form the fused thiazole ring.
The Sandmeyer Reaction: Installation of the 2-Chloro Group
With the 2-aminobenzothiazole-5-carboxylic acid precursor in hand, the crucial conversion of the 2-amino group to a 2-chloro group is efficiently achieved via the Sandmeyer reaction.[5][6] This reaction proceeds through a diazonium salt intermediate.
Workflow for the Sandmeyer Reaction
Caption: The Sandmeyer reaction for the synthesis of the target compound.
Step-by-Step Protocol:
-
Diazotization: The 2-aminobenzothiazole-5-carboxylic acid is dissolved in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. A solution of sodium nitrite is then added dropwise while maintaining a low temperature (0-5 °C). This in situ generation of nitrous acid reacts with the primary aromatic amine to form the corresponding diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction (Chloro-de-diazoniation): The cold solution of the diazonium salt is then slowly added to a solution of copper(I) chloride (CuCl). Upon warming, the diazonium group is replaced by a chlorine atom, with the evolution of nitrogen gas. The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution.[5]
-
Workup and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Tabulated Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Formation of 2-Aminobenzothiazole-5-carboxylic acid | 4-Amino-3-mercaptobenzoic acid, Cyanogen Bromide | Ethanol/Water | Reflux | 70-85 |
| 2 | Diazotization | 2-Aminobenzothiazole-5-carboxylic acid, NaNO₂, HCl | Water | 0-5 | (Intermediate) |
| 3 | Sandmeyer Reaction | Diazonium salt, CuCl | Water | 50-70 | 60-80 |
Conclusion and Future Outlook
The synthesis of this compound is a testament to the enduring power of classic organic reactions. While its specific discovery story may be obscured by time, the logical application of well-established synthetic methodologies, particularly the Sandmeyer reaction, provides a clear and efficient pathway to this valuable compound. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing more sustainable and atom-economical synthetic routes, potentially leveraging modern catalytic methods to further enhance the efficiency and environmental friendliness of its production.
References
An In-Depth Technical Guide to the Physical Characterization of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential physical properties of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1] While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven methodologies for determining its melting point and solubility characteristics. Understanding these properties is critical for its application in pharmaceutical and agrochemical research, enabling informed decisions in process development, formulation, and quality control.
Introduction: The Significance of Physical Properties in Drug Discovery
This compound belongs to the benzothiazole class of heterocyclic compounds, which are integral scaffolds in the development of therapeutic agents with potential anti-inflammatory, antimicrobial, and antitumor properties.[1] The physical properties of an active pharmaceutical ingredient (API) or its intermediates, such as melting point and solubility, are fundamental parameters that influence its bioavailability, stability, and manufacturability. An accurate determination of these characteristics is a non-negotiable prerequisite for advancing a compound through the drug development pipeline.
This whitepaper presents standardized, self-validating protocols for the experimental determination of the melting point and solubility of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Predicted and Known Physical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂S | MySkinRecipes[1] |
| Molecular Weight | 213.64 g/mol | MySkinRecipes[1] |
| Physical Form | Solid (predicted) | General knowledge of similar compounds |
| Storage Condition | 2-8°C, store under inert gas | MySkinRecipes[1] |
| Melting Point | Not available | MySkinRecipes[1] |
| Solubility | Not available | - |
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[2] For a pure compound, the melting point is a sharp, well-defined temperature range of 1-2°C.[2][3] Impurities will typically cause a depression and broadening of the melting point range.[2]
Principle of Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[3] This is typically determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a digital melting point apparatus, such as a DigiMelt or Mel-Temp.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[3][5]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[2]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[2][3]
-
-
Loading the Apparatus:
-
Carefully insert the capillary tube into the sample holder of the melting point apparatus.[5]
-
-
Rapid Determination (Optional but Recommended):
-
If the approximate melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20°C per minute).[5]
-
Record the approximate temperature range at which the sample melts. This will be used to set the parameters for a more accurate measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.[3]
-
Set the starting temperature to about 10-15°C below the expected melting point and a slow heating rate of 1-2°C per minute.[2]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts and the entire sample is liquid (T2).
-
The melting point range is reported as T1 - T2.
-
-
Mixed Melting Point for Identity Confirmation (Optional):
-
To confirm the identity of the compound, a mixed melting point can be performed.[4]
-
Mix an equal amount of the this compound with a known, pure standard.
-
Determine the melting point of the mixture. If there is no depression or broadening of the melting point range, it provides strong evidence that the two samples are the same compound.[4]
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Solubility
Solubility is a crucial property that affects a drug's absorption and distribution. For a carboxylic acid like this compound, solubility is expected to be pH-dependent.
Principle of Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. A systematic approach involves testing the solubility in a series of solvents of varying polarity and pH.[6][7]
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a qualitative assessment of solubility in various solvents, which is a common first step in pre-formulation studies.
Materials:
-
This compound
-
Small test tubes and rack
-
Graduated pipettes or cylinders
-
Stirring rod
-
pH paper
-
Solvents:
-
Deionized water
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane (DCM)
-
Toluene
-
Procedure:
-
General Procedure for Each Solvent:
-
Add approximately 25 mg of this compound to a clean, dry test tube.[6]
-
Add 0.5 mL of the chosen solvent to the test tube.[6]
-
Vigorously agitate the mixture for 30-60 seconds using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble."
-
If the solid does not dissolve, the compound is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."
-
-
Systematic Testing:
-
Water: Begin by testing the solubility in deionized water. If soluble, test the pH of the solution with pH paper. A pH below 7 is indicative of an acidic compound.[6]
-
Aqueous Base (if water-insoluble):
-
Aqueous Acid (if water-insoluble): Test solubility in 5% HCl. This is typically used to identify basic compounds like amines.[8]
-
Organic Solvents: Test solubility in the series of organic solvents listed above, which range from polar protic (ethanol, methanol) to polar aprotic (acetone) to nonpolar (DCM, toluene).
-
Visualization of Solubility Testing Workflow
Caption: Decision tree for qualitative solubility testing.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds such as 2-chlorobenzothiazole and other carboxylic acid derivatives present known hazards.[9][10] Standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[1]
Conclusion
The experimental determination of the physical properties of this compound is a fundamental step in its evaluation for applications in drug development and other scientific research. The protocols outlined in this guide provide a robust framework for obtaining accurate and reproducible data on its melting point and solubility. Adherence to these standardized methods ensures the generation of high-quality data, which is essential for making informed decisions in subsequent research and development activities.
References
- 1. This compound [myskinrecipes.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. csub.edu [csub.edu]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
starting materials for 2-Chlorobenzo[d]thiazole-5-carboxylic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid: Core Starting Materials and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive 2-chloro substituent and a versatile 5-carboxylic acid handle, makes it an essential precursor for the synthesis of a wide array of complex organic molecules, including novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the primary synthetic routes for preparing this compound, with a core focus on the selection and rationale of starting materials. We will dissect two predominant and field-proven synthetic strategies: the Sandmeyer reaction pathway starting from an amino-benzothiazole precursor, and the thiol-to-chloride conversion pathway starting from a mercapto-benzothiazole intermediate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to enable successful synthesis.
Introduction: The Strategic Importance of the Benzothiazole Core
The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic placement of functional groups on this bicyclic system is critical for modulating pharmacological activity. The title compound, this compound, offers two orthogonal points for chemical modification. The carboxylic acid at the 5-position allows for amide bond formation and other classical transformations, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities.
The choice of a synthetic pathway is dictated by factors such as the availability and cost of starting materials, reaction scalability, and overall yield. This guide will explore the most logical and efficient pathways, providing the causal reasoning behind experimental choices.
Synthetic Pathway I: The Sandmeyer Reaction Approach
This strategy is arguably the most direct and widely recognized method for introducing a chlorine atom onto an aromatic ring system where an amino group is already present. The core of this pathway relies on the transformation of 2-Aminobenzo[d]thiazole-5-carboxylic acid into the target molecule via a diazonium salt intermediate.[3][4][5]
Conceptual Workflow
The logic of this pathway is to first construct the complete benzothiazole-5-carboxylic acid skeleton with a stable amino group at the 2-position. This amino group then serves as a synthetic handle for the crucial C-Cl bond formation in the final step.
Caption: Workflow for the Sandmeyer Reaction Pathway.
Key Starting Material: 2-Aminobenzo[d]thiazole-5-carboxylic acid
The success of the Sandmeyer route is entirely dependent on the efficient preparation of its direct precursor, 2-Aminobenzo[d]thiazole-5-carboxylic acid. Conventional methods for synthesizing the 2-aminobenzothiazole core involve the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine.[6]
Protocol 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carboxylic acid
-
Step 1: Synthesis of 2-Amino-6-nitrobenzo[d]thiazole.
-
Dissolve 4-Amino-3-nitrobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium thiocyanate.
-
Slowly add a solution of bromine in acetic acid while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.
-
The intermediate from this step is then cyclized. A common method involves reduction of the thiocyanate and nitro groups followed by cyclization, often achieved with a reducing agent like sodium sulfide.
-
-
Step 2: Reduction to 2-Aminobenzo[d]thiazole-5-carboxylic acid.
-
Suspend the 2-Amino-6-nitrobenzo[d]thiazole in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder, followed by the slow addition of concentrated hydrochloric acid.
-
Reflux the mixture for several hours. The progress of the nitro group reduction can be monitored by TLC.
-
Upon completion, filter the hot solution to remove the iron catalyst.
-
Cool the filtrate and adjust the pH to precipitate the product, which can be collected by filtration and purified by recrystallization.
-
The Sandmeyer Reaction: Mechanism and Protocol
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds through a copper(I)-catalyzed pathway.[3] The aromatic amino group is first converted into a diazonium salt (–N₂⁺), which is an excellent leaving group. A single-electron transfer from copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then reacts with a copper(II) halide to form the final aryl halide, regenerating the copper(I) catalyst.[4][7]
Protocol 2: Sandmeyer Chlorination of 2-Aminobenzo[d]thiazole-5-carboxylic acid
-
Diazotization:
-
Suspend 2-Aminobenzo[d]thiazole-5-carboxylic acid in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. Stir for 30-60 minutes after addition to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
-
Synthetic Pathway II: Thiol-to-Chloride Conversion
An alternative strategy involves the initial synthesis of a 2-mercaptobenzothiazole derivative, followed by the conversion of the C-S(H) bond to a C-Cl bond. This route is advantageous if the starting materials for the mercapto derivative are more readily accessible.
Conceptual Workflow
This pathway builds the benzothiazole ring with a thiol group at the 2-position, which is a stable and easily formed functionality. This thiol is then activated and displaced by a chloride ion in the final synthetic step.
Caption: Workflow for the Thiol-to-Chloride Conversion Pathway.
Key Starting Material: 4-Amino-3-mercaptobenzoic acid
The cornerstone of this route is 4-amino-3-mercaptobenzoic acid. This o-aminothiophenol derivative is the direct precursor for the benzothiazole ring system. Its synthesis can be challenging but is often achieved from more common starting materials like 2-chloronitrobenzene derivatives through a series of steps involving introduction of a sulfur-containing group and reduction.[8] An alternative is the hydrolysis of benzothiazole itself.[9]
Benzothiazole Ring Formation
The reaction of an o-aminothiophenol with carbon disulfide (CS₂) is a classic and highly efficient method for the synthesis of 2-mercaptobenzothiazoles.[10] The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water.
Protocol 3: Synthesis of 2-Mercaptobenzo[d]thiazole-5-carboxylic acid
-
Dissolve 4-Amino-3-mercaptobenzoic acid in an alcoholic solution of a strong base, such as potassium hydroxide, to form the corresponding phenoxide and thiolate salts.
-
Add carbon disulfide (CS₂) to the solution and reflux the mixture for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude 2-Mercaptobenzo[d]thiazole-5-carboxylic acid can be purified by recrystallization.
Conversion of Thiol to Chloride
The final step is the conversion of the 2-thiol group to the 2-chloro group. This transformation can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this purpose. The reaction likely proceeds through the formation of a reactive sulfenyl chloride intermediate which is then displaced by chloride.
Protocol 4: Chlorination of 2-Mercaptobenzo[d]thiazole-5-carboxylic acid
-
Suspend 2-Mercaptobenzo[d]thiazole-5-carboxylic acid in an inert solvent such as dichloromethane or toluene.
-
Carefully add a chlorinating agent, for example, thionyl chloride (SOCl₂), dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess chlorinating agent by slowly adding it to ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography or recrystallization to yield pure this compound.
Comparative Analysis of Synthetic Pathways
The choice between the Sandmeyer and Thiol-to-Chloride pathways depends on several practical considerations.
| Feature | Sandmeyer Reaction Pathway | Thiol-to-Chloride Conversion Pathway |
| Key Precursor | 2-Aminobenzo[d]thiazole-5-carboxylic acid | 2-Mercaptobenzo[d]thiazole-5-carboxylic acid |
| Final Step Reagents | NaNO₂, HCl, CuCl | SOCl₂ or SO₂Cl₂ |
| Advantages | - Well-established and reliable final step.[3] - Avoids handling of foul-smelling thiols in the final step. | - Often high-yielding ring formation with CS₂.[10] - May involve fewer steps if the aminothiophenol is readily available. |
| Disadvantages | - Diazonium salts can be unstable.[7] - Synthesis of the amino precursor can be multi-step. | - Requires handling of toxic and corrosive chlorinating agents. - The key starting material, 4-amino-3-mercaptobenzoic acid, may not be commercially available.[8] |
| Ideal Use Case | When the 2-aminobenzothiazole precursor is accessible or can be synthesized efficiently. | When the corresponding o-aminothiophenol is available, and direct chlorination is preferred. |
Conclusion
The synthesis of this compound is a critical process for advancing research in drug discovery and materials science. This guide has detailed the two most logical and scientifically sound approaches to its preparation. The Sandmeyer reaction route offers a classic and robust method for introducing the 2-chloro substituent from an amino precursor. In parallel, the thiol-to-chloride conversion pathway provides a valuable alternative, particularly when the corresponding o-aminothiophenol starting material is accessible. By understanding the causality behind the experimental choices and having access to detailed protocols, researchers are well-equipped to select the optimal synthetic strategy that aligns with their laboratory capabilities and resource availability, thereby accelerating the development of novel benzothiazole-based innovations.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chlorobenzo[d]thiazole-5-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the benzothiazole core stands out as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds. This bicyclic heterocycle, formed by the fusion of a benzene and a thiazole ring, offers a unique combination of electronic properties and structural rigidity, making it an ideal scaffold for interacting with a diverse range of biological targets.[1] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2] Their therapeutic potential is underscored by their ability to modulate the activity of key enzymes and signaling pathways implicated in various diseases.[2]
This guide provides an in-depth technical overview of a specific and valuable member of this class: 2-Chlorobenzo[d]thiazole-5-carboxylic acid (CAS No. 1393576-38-9). As a bifunctional molecule, possessing both a reactive chloro-substituent and a carboxylic acid handle, it serves as a crucial building block for the synthesis of more complex pharmaceutical agents and functional materials. This document will delve into its commercial availability, physicochemical properties, synthesis, reactivity, and its burgeoning applications in drug development, offering a comprehensive resource for researchers and scientists in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1393576-38-9 | [2][3] |
| Molecular Formula | C₈H₄ClNO₂S | [2] |
| Molecular Weight | 213.64 g/mol | [2] |
| IUPAC Name | This compound | |
| Storage Conditions | 2-8°C, store under inert gas | [2] |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, facilitating its use in both academic and industrial research. The following table lists some of the key suppliers. Researchers are advised to consult the suppliers' websites for the most current information on pricing and available quantities.
| Supplier | Website |
| BLD Pharm | --INVALID-LINK--[3] |
| MySkinRecipes | --INVALID-LINK--[2] |
| Sigma-Aldrich | --INVALID-LINK-- |
| AbacipharmTech | --INVALID-LINK-- |
Synthesis and Reactivity: A Chemist's Perspective
A plausible synthetic route is outlined below. This proposed pathway is based on well-established benzothiazole synthesis methodologies.
Proposed Synthetic Pathway
References
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid for Biological Assays
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Derivatives of this versatile scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5] The biological significance of benzothiazoles stems from their ability to interact with a wide array of biological targets, often serving as key pharmacophores in the design of novel therapeutic agents.[2][6]
The subject of this guide, 2-chlorobenzo[d]thiazole-5-carboxylic acid, is a strategically designed starting material for the generation of diverse compound libraries for biological screening. The molecule possesses two key functional handles for derivatization: a reactive chloro group at the 2-position and a carboxylic acid at the 5-position. This dual functionality allows for a combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for derivatization, and outline established methodologies for evaluating the biological activity of the resulting compounds.
Strategic Derivatization of this compound
The derivatization strategy for this compound is centered around the sequential or orthogonal modification of its two reactive sites. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 5-position is readily converted to amides, esters, or other derivatives.
Part 1: Derivatization of the 5-Carboxylic Acid Moiety via Amide Coupling
The formation of an amide bond is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide variety of substituents to modulate the physicochemical and pharmacological properties of a lead molecule.[7] The carboxylic acid of this compound can be efficiently coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.
-
Activation of the Carboxylic Acid: Carboxylic acids do not directly react with amines to form amides under mild conditions due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.
-
Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[8]
-
Additives to Minimize Racemization and Improve Yields: Additives like 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This two-step activation process is generally more efficient and minimizes the risk of racemization if chiral amines are used.[9]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the formation of any acidic byproducts and to ensure the amine nucleophile is in its free base form.[10]
Protocol 1: General Procedure for Amide Coupling of this compound
This protocol describes a general method for the synthesis of a library of 2-chlorobenzo[d]thiazole-5-carboxamides.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chlorobenzo[d]thiazole-5-carboxamide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Coupling Reagents | EDC, HOBt | Efficiently activates the carboxylic acid and minimizes side reactions.[9] |
| Base | DIPEA | A non-nucleophilic base to neutralize acidic byproducts.[10] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Work-up | Aqueous washes | Removes DMF and unreacted reagents. |
| Purification | Column Chromatography | Isolates the pure amide product. |
Part 2: Derivatization of the 2-Chloro Position via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][11] The 2-chloro position of the benzothiazole ring is amenable to this palladium-catalyzed reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
-
Palladium Catalyst: A palladium(0) species is the active catalyst in the Suzuki-Miyaura reaction. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reactants.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound Derivatives
This protocol describes a general method for the synthesis of 2-arylbenzo[d]thiazole-5-carboxylic acid derivatives. It is recommended to first protect the carboxylic acid (e.g., as a methyl or ethyl ester) before performing the Suzuki coupling to avoid potential side reactions.
Materials:
-
2-Chlorobenzo[d]thiazole-5-carboxylate (e.g., methyl ester)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 2-chlorobenzo[d]thiazole-5-carboxylate (1 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-arylbenzo[d]thiazole-5-carboxylate.
-
If desired, the ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., with LiOH in THF/water).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | A biphasic system that facilitates the dissolution of all reactants. |
| Atmosphere | Inert (Argon) | Prevents the oxidation and deactivation of the palladium catalyst. |
| Temperature | 80-100 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
| Purification | Column Chromatography | Isolates the pure coupled product. |
Visualization of Derivatization Strategies
Caption: Workflow for the derivatization of this compound.
Part 3: Biological Assays for Synthesized Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profile of benzothiazoles, anticancer and anti-inflammatory assays are highly relevant.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized benzothiazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Anti-inflammatory Activity Screening (ELISA for IL-6 and TNF-α)
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized benzothiazole derivatives
-
Commercially available ELISA kits for mouse IL-6 and TNF-α
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected cell culture supernatants (and standards).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of IL-6 and TNF-α in each sample by comparing the absorbance values to a standard curve. Determine the ability of the benzothiazole derivatives to inhibit the LPS-induced production of these cytokines.
Conclusion and Future Directions
The derivatization of this compound provides a robust platform for the discovery of novel bioactive compounds. The protocols outlined in this guide offer a systematic approach to synthesizing a diverse library of derivatives and evaluating their potential as anticancer and anti-inflammatory agents. Further exploration of other synthetic transformations, such as nucleophilic aromatic substitution at the 2-position and the formation of esters or other functional groups from the carboxylic acid, can further expand the chemical space for drug discovery. The integration of computational modeling and SAR studies will be instrumental in guiding the rational design of next-generation benzothiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric profile, enabling it to interact with a diverse array of biological targets.[3][4] This has led to the development of a multitude of clinically relevant drugs and investigational agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5]
This guide focuses on a particularly versatile building block within this chemical class: 2-Chlorobenzo[d]thiazole-5-carboxylic acid . The strategic placement of a reactive chloro group at the 2-position and a carboxylic acid at the 5-position provides medicinal chemists with two orthogonal handles for molecular elaboration, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid that serves as a bifunctional scaffold. Understanding the distinct reactivity of its two functional groups is paramount to its effective utilization in multi-step synthetic campaigns.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂S |
| Molecular Weight | 213.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The reactivity of this building block is governed by two key features:
-
The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted benzothiazoles.
-
The 5-Carboxylic Acid Group: This functional group is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[6] Activation of the carboxylic acid with standard coupling reagents enables its reaction with a plethora of primary and secondary amines, facilitating the introduction of various substituents to modulate solubility, cell permeability, and target engagement.
Synthetic Strategy: A Proposed Route to this compound
While numerous methods exist for the synthesis of the benzothiazole core, a practical approach to this compound can be envisioned starting from commercially available 2-mercaptobenzo[d]thiazole-5-carboxylic acid. This strategy leverages a classic transformation of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole.
}
Figure 1: Proposed synthesis of the target building block.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the chlorination of 2-mercaptobenzothiazoles.[3]
Materials:
-
2-Mercaptobenzo[d]thiazole-5-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of 2-mercaptobenzo[d]thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add sulfuryl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality: The use of sulfuryl chloride provides a reliable method for the conversion of the 2-mercapto group to the 2-chloro group. The reaction proceeds via a sulfenyl chloride intermediate. Anhydrous conditions are crucial to prevent the hydrolysis of sulfuryl chloride and the product.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The 2- and 5-positions of the benzothiazole core can be functionalized to interact with key regions of the ATP-binding pocket of kinases.
}
Figure 2: Synthetic strategy for kinase inhibitor development.
Protocol 2: Amide Coupling at the 5-Carboxylic Acid Position
This protocol describes a general procedure for the synthesis of 2-chlorobenzo[d]thiazole-5-carboxamides using HATU, a common and efficient peptide coupling reagent.[8]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: HATU is a highly effective coupling reagent that forms a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Protocol 3: Suzuki Cross-Coupling at the 2-Chloro Position
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of the 2-chloro position with various aryl or heteroaryl boronic acids.[10][11][12]
Materials:
-
2-Substituted-benzo[d]thiazole-5-carboxamide (from Protocol 2)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a degassed solution of the 2-chlorobenzothiazole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.10 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-arylbenzothiazole derivative.
Causality: The palladium catalyst facilitates the cross-coupling reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The choice of catalyst, base, and solvent is crucial for achieving high yields and can be substrate-dependent.
Exemplary Applications and Biological Data
While direct applications of this compound are not extensively documented in readily available literature, the biological activity of closely related analogs underscores its potential. For instance, derivatives of 2-aminothiazole-5-carboxamides have been investigated as potent kinase inhibitors.
| Compound Structure (Analog) | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Not specified | 20.2 | MCF-7 (Breast Cancer) | [7] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Not specified | 21.6 | HT-29 (Colon Cancer) | [7] |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative | JNK1 | 1.8 | Kinase Assay | [14] |
These examples demonstrate that the benzothiazole-5-carboxamide scaffold is a viable starting point for the development of potent kinase inhibitors. The 2-chloro position of the title building block provides a key advantage, allowing for the introduction of diverse aryl and heteroaryl moieties via Suzuki coupling to further explore structure-activity relationships and optimize potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its orthogonal functional groups provide a strategic advantage for the rapid generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for the synthesis and derivatization of this scaffold, with a particular focus on its application in the discovery of novel kinase inhibitors. The continued exploration of this privileged motif is expected to yield new and improved therapeutic agents for a range of human diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorobenzo[d]thiazole-5-carboxylic acid in Materials Science
Introduction: Unlocking the Potential of a Versatile Benzothiazole Building Block
2-Chlorobenzo[d]thiazole-5-carboxylic acid is a unique heterocyclic compound that stands at the intersection of robust chemical reactivity and inherent structural rigidity. Its bifunctional nature, featuring a reactive carboxylic acid group and a nucleophilic substitution-susceptible 2-chloro position, makes it an exemplary building block for novel materials. The fused benzothiazole core imparts significant thermal stability, and its conjugated system offers intriguing photophysical properties, paving the way for its application in high-performance polymers, functional dyes, and sensor technology.[1] This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols and the scientific rationale behind them.
Core Attributes for Materials Science
The utility of this compound as a monomer and functional precursor is rooted in its key structural features:
-
Rigid Benzothiazole Backbone: Contributes to high thermal stability and mechanical strength in polymeric structures.
-
Carboxylic Acid Functionality: Enables straightforward polymerization via condensation reactions to form amides, esters, and other linkages. It can also serve as a linker in the formation of metal-organic frameworks (MOFs).[2]
-
Reactive 2-Chloro Group: Allows for post-polymerization modification or the synthesis of more complex monomers through nucleophilic substitution reactions, such as Suzuki coupling.
Application I: High-Performance Polyamides with Enhanced Thermal Stability
The rigid and thermally stable benzothiazole unit makes this compound an excellent candidate for the synthesis of aromatic polyamides (aramids). These polymers are renowned for their exceptional thermal and mechanical properties. The following protocol details the synthesis of a novel polyamide from this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA).
Scientific Rationale
The direct polycondensation of a dicarboxylic acid and a diamine is a well-established method for polyamide synthesis. The Yamazaki-Higashi phosphorylation reaction is particularly effective for achieving high molecular weight polymers under mild conditions. This method involves an in-situ activation of the carboxylic acid with a phosphite, which then readily reacts with the amine. The benzothiazole nucleus is expected to enhance the glass transition temperature (Tg) and thermal degradation temperature of the resulting polyamide compared to traditional aramids.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of a polyamide from this compound.
Detailed Protocol: Synthesis of Poly(2-chlorobenzothiazole-5-amide-4,4'-oxydianiline)
-
Drying of Reagents: Dry this compound (1.00 mmol, 213.64 mg) and 4,4'-oxydianiline (1.00 mmol, 200.24 mg) under vacuum at 60°C for 12 hours. Anhydrous N-Methyl-2-pyrrolidone (NMP), lithium chloride (LiCl), triphenyl phosphite (TPP), and pyridine are used as received.
-
Reaction Setup: In a 50 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried this compound, 4,4'-oxydianiline, and LiCl (150 mg).
-
Solvent Addition: Add 5 mL of NMP to the flask and stir the mixture at room temperature until all solids are dissolved. Then, add 1.5 mL of pyridine.
-
Initiation of Polymerization: Add triphenyl phosphite (0.6 mL, 2.2 mmol) to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to 100-115°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Washing and Drying: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Characterization Data
| Technique | Expected Observations |
| FTIR (ATR) | Appearance of characteristic amide bands around 1650 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching). |
| ¹H NMR (DMSO-d₆) | Aromatic protons of the benzothiazole and ODA units, and a broad peak for the amide N-H proton. |
| GPC (NMP, LiBr) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| TGA (N₂ atmosphere) | High thermal stability with a 5% weight loss temperature (T₅%) expected to be above 450°C. |
| DSC | A high glass transition temperature (Tg) is anticipated, likely in the range of 250-300°C. |
Application II: Precursor for Functional Dyes via Suzuki Cross-Coupling
The 2-chloro position on the benzothiazole ring is susceptible to nucleophilic substitution, making it an ideal handle for introducing various functional groups. Suzuki cross-coupling reactions, in particular, offer a powerful tool for creating novel dye structures with tunable photophysical properties.[3]
Scientific Rationale
By coupling this compound (or its ester derivative) with a suitable boronic acid, a wide range of π-conjugated systems can be synthesized. The choice of the boronic acid allows for fine-tuning of the absorption and emission properties of the final molecule. The carboxylic acid group can be used to anchor the dye to a substrate or to further modify its solubility.
Reaction Scheme: Suzuki Coupling
Caption: General scheme for the synthesis of functional dyes via Suzuki coupling.
Detailed Protocol: Synthesis of a 2-Aryl-benzo[d]thiazole-5-carboxylic Acid Derivative
-
Esterification (Protection of Carboxylic Acid): To a solution of this compound (1.00 mmol, 213.64 mg) in 10 mL of methanol, add 2-3 drops of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Suzuki Coupling Reaction Setup: In a 50 mL Schlenk flask, combine the methyl 2-chlorobenzo[d]thiazole-5-carboxylate (1.00 mmol), the desired arylboronic acid (1.20 mmol), and potassium carbonate (3.00 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask. Degas the flask by evacuating and backfilling with nitrogen three times. Add a degassed mixture of toluene (15 mL) and water (5 mL).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (Optional): If the carboxylic acid form is desired, the purified ester can be hydrolyzed by refluxing with a solution of lithium hydroxide in a mixture of THF and water.
Potential Applications of Synthesized Dyes
-
Organic Light-Emitting Diodes (OLEDs): The resulting π-conjugated systems may exhibit electroluminescent properties suitable for OLED applications.
-
Fluorescent Probes: The introduction of specific functional groups via the arylboronic acid can lead to dyes that act as fluorescent sensors for ions or biomolecules.
-
Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid group can serve as an anchor to attach the dye to a semiconductor surface like TiO₂.
Application III: Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound makes it a suitable organic linker for the synthesis of MOFs.[2][4][5] The benzothiazole unit can introduce specific functionalities and potentially enhance the stability and catalytic activity of the resulting framework.
Scientific Rationale
MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The properties of MOFs are highly dependent on the nature of the organic linker. The use of a benzothiazole-containing linker can lead to MOFs with unique pore environments and potential applications in gas storage, separation, and catalysis. The nitrogen and sulfur atoms in the thiazole ring can also act as additional coordination sites.
Conceptual Workflow for MOF Synthesis
Caption: Conceptual workflow for the solvothermal synthesis of a MOF using this compound as a linker.
General Protocol for Solvothermal MOF Synthesis
-
Preparation of Reactant Solution: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 21.4 mg) and a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol, 29.7 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to 120°C for 24 hours.
-
Isolation: After cooling the oven to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 5 mL).
-
Solvent Exchange: Immerse the crystals in a volatile solvent such as chloroform or acetone for 24 hours, replacing the solvent several times to remove residual DMF from the pores.
-
Activation: Decant the solvent and heat the crystals under a dynamic vacuum at an elevated temperature (e.g., 150°C) to fully activate the MOF by removing all guest molecules from the pores.
Potential Properties and Applications of the MOF
-
Selective Gas Adsorption: The specific size and chemical nature of the pores could allow for the selective adsorption of certain gases.
-
Heterogeneous Catalysis: The metal nodes and the functionalized organic linker could act as catalytic sites.
-
Luminescent Sensing: If the linker or the resulting MOF is luminescent, it could be used for sensing applications where the presence of an analyte quenches or enhances the luminescence.
Conclusion and Future Outlook
This compound is a promising but currently underutilized building block in materials science. The protocols and concepts outlined in this guide demonstrate its potential for creating a diverse range of functional materials, from thermally robust polyamides to photophysically active dyes and porous metal-organic frameworks. The synthetic versatility offered by its dual functionality opens up a vast chemical space for the design of next-generation materials with tailored properties. Further research into the derivatization of the 2-chloro position and the exploration of different polymerization and self-assembly strategies will undoubtedly unlock even more exciting applications for this versatile molecule.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 3. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
experimental procedure for esterification of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
An Application Note and Protocol for the Esterification of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed experimental protocol for the esterification of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Recognizing the compound's structural sensitivities, this document focuses on the Steglich esterification, a mild and highly efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[3] A comparative overview of the classical Fischer-Speier esterification is also provided to offer a complete methodological perspective. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale to ensure experimental success and reproducibility.
Introduction: Significance and Methodological Considerations
This compound is a valuable scaffold in the synthesis of pharmacologically active agents. The esterification of its carboxylic acid moiety is a common and critical transformation, yielding derivatives with modulated lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.
The selection of an appropriate esterification method is paramount to preserving the integrity of the benzothiazole core and the 2-chloro substituent, which can be sensitive to harsh reaction conditions. While traditional acid-catalyzed methods like the Fischer-Speier esterification are widely known, they often require high temperatures and strong acidic environments, posing a risk of side reactions or degradation of complex substrates.[4][5]
This guide champions the Steglich esterification, a method developed by Wolfgang Steglich and Bernhard Neises, as the preferred route.[6] It operates under mild, typically neutral pH and ambient temperature conditions, making it ideal for structurally sensitive molecules.[3] The reaction is facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6][7]
Reaction Mechanisms: A Tale of Two Pathways
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the experimental setup.
The Steglich Esterification Mechanism
The Steglich esterification is not a direct acid-catalyzed reaction but a dehydration process mediated by a coupling agent. The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) protonates and then reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[8]
-
Role of the DMAP Catalyst: While the alcohol can react directly with the O-acylisourea intermediate, this process is often slow. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a reactive acylpyridinium species ("active ester").[7][8] This step is crucial for accelerating the reaction and suppressing side reactions.[6]
-
Nucleophilic Attack by the Alcohol: The alcohol then performs a nucleophilic attack on the carbonyl carbon of the acylpyridinium intermediate.
-
Product Formation: The tetrahedral intermediate collapses, yielding the desired ester and regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (dicyclohexylurea (DCU) or ethyl(3-dimethylaminopropyl)urea (EDU)), which often precipitates from the reaction mixture if DCC is used, or is water-soluble in the case of EDC, facilitating its removal.[8]
A potential side reaction is the intramolecular acyl migration of the O-acylisourea intermediate to form a stable N-acylurea, which does not react further. The use of DMAP significantly minimizes this pathway by rapidly converting the intermediate into the active ester.[8]
The Fischer-Speier Esterification Mechanism
For comparative purposes, the Fischer-Speier mechanism is an acid-catalyzed acyl substitution reaction.[5][9]
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The intermediate eliminates a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9]
This entire process is reversible, and the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it forms.[5][9]
Detailed Experimental Protocols
Protocol A: Steglich Esterification (Recommended)
This protocol provides a general procedure for the esterification of this compound with a generic primary or secondary alcohol (R-OH).
3.1.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | C₈H₄ClNO₂S | 213.64 | 1.0 eq | Starting Material |
| Alcohol (e.g., Ethanol) | R-OH | Varies | 1.2 - 1.5 eq | Nucleophile |
| EDC·HCl (or DCC) | C₉H₂₁N₃·HCl | 191.70 | 1.5 eq | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 eq | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Reaction Medium |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | Wash Solution | Removes unreacted DMAP and EDC byproduct |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Wash Solution | Neutralizes excess acid |
| Brine | NaCl (aq) | 58.44 | Wash Solution | Removes residual water |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Removes water from organic phase |
3.1.2 Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent atmospheric moisture from hydrolyzing the reactive intermediates.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the coupling agent and minimizes side reactions.
-
Addition of Coupling Agent: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise over 5-10 minutes. If using DCC, it should also be added slowly.
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ester.
-
Protocol B: Fischer-Speier Esterification (Alternative)
This method is simpler but may require optimization to avoid degradation of the starting material.
3.2.1 Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress should be monitored by TLC.
-
Work-up:
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the recommended Steglich esterification protocol.
Caption: Workflow for Steglich Esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Biological Evaluation of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological activities of derivatives synthesized from 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This core scaffold represents a promising starting point for the development of novel therapeutic agents, given the well-documented and diverse biological activities of benzothiazole-containing compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This document offers detailed protocols for the synthesis of a chemical library based on this starting material and for the subsequent evaluation of its antimicrobial, anticancer, and anti-inflammatory potential.
Introduction: The Promise of the Benzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective activities.[17] The specific starting material, this compound, offers two reactive handles for chemical modification: the chloro group at the 2-position and the carboxylic acid at the 5-position.[17] This dual functionality allows for the systematic synthesis of a diverse library of derivatives, enabling a thorough exploration of the structure-activity relationships (SAR) that govern their biological effects.
PART 1: Synthesis of a Focused Library of this compound Derivatives
The strategic derivatization of the this compound core is paramount to understanding its therapeutic potential. The following protocols outline key synthetic transformations to generate a library of analogs for biological screening.
Workflow for Derivative Synthesis
Caption: Synthetic strategies for derivatizing this compound.
Protocol 1.1: Amide Bond Formation via Acyl Chloride
This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as determined by thin-layer chromatography or the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The conversion to the highly reactive acyl chloride facilitates the amidation, especially with less nucleophilic amines. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.
Protocol 1.2: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The electron-withdrawing nature of the benzothiazole ring system activates the 2-chloro position for nucleophilic aromatic substitution.[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of a this compound derivative (e.g., an ester or amide from Protocol 1.1) (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or dimethyl sulfoxide), add the desired amine or thiol nucleophile (1.5-2.0 eq.).
-
Add a base such as potassium carbonate or triethylamine (2.0-3.0 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Trustworthiness: This protocol is based on established methodologies for SNAr reactions on halogenated benzothiazoles, ensuring a high probability of success with a range of nucleophiles.[2]
PART 2: Protocols for Biological Evaluation
A systematic screening of the synthesized derivatives is essential to identify lead compounds with promising biological activity. The following protocols are designed to be robust and reproducible.
Workflow for Biological Screening
Caption: A tiered approach to screening the biological activities of the derivative library.
Protocol 2.1: Antimicrobial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]
Step-by-Step Methodology:
-
Preparation of Reagents and Microorganisms:
-
Prepare a stock solution of each test compound in DMSO (typically 10 mg/mL).
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.
-
Standardize the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin), a growth control (broth and inoculum), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Amphotericin B | N/A | N/A | 2 |
Protocol 2.2: Anticancer Cytotoxicity Screening - MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4][10][11][14][15]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium in the cell plates with the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay and Data Collection:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined |
| Doxorubicin | ~0.1 | ~0.5 |
Protocol 2.3: In Vitro Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.[7][9][18][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, diluted COX enzyme (COX-1 or COX-2 in separate wells), and the test compound at various concentrations.
-
Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for both).
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (COX-1 IC50 / COX-2 IC50).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | >100 | ~0.1 | >1000 |
PART 3: Mechanistic Insights - Investigating Signaling Pathways
Active compounds identified in the primary screens should be further investigated to elucidate their mechanism of action. For anti-inflammatory candidates, a key pathway to investigate is the NF-κB signaling cascade.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation.[19][21][22] Its inhibition is a key therapeutic strategy for inflammatory diseases.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
An NF-κB reporter assay can be used to quantify the inhibition of this pathway. This typically involves using a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. A reduction in luciferase activity in the presence of the test compound indicates inhibition of the pathway.
Conclusion
This guide provides a structured and scientifically rigorous approach to the synthesis and biological evaluation of this compound derivatives. By following these detailed protocols, researchers can systematically explore the therapeutic potential of this promising class of compounds. The integration of synthetic chemistry with robust biological assays is crucial for the identification of novel lead candidates for further drug development.
References
- 1. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 14. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asiaresearchnews.com [asiaresearchnews.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: 2-Chlorobenzo[d]thiazole-5-carboxylic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology
The benzothiazole ring system, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to diverse biological targets. In the realm of oncology, benzothiazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of anticancer activities.[2] These activities stem from various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3] The versatility of the benzothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective anticancer agents.
This application note focuses on the utility of a key intermediate, 2-chlorobenzo[d]thiazole-5-carboxylic acid , in the synthesis of novel anticancer agents. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophores. Simultaneously, the carboxylic acid group at the 5-position offers a site for amide bond formation, enabling the exploration of structure-activity relationships by introducing diverse substituents.
Strategic Synthesis of 2-(Arylamino)benzo[d]thiazole-5-carboxamide Derivatives
A promising class of anticancer agents derived from this compound are the 2-(arylamino)benzo[d]thiazole-5-carboxamides. The general synthetic strategy involves a two-step process: nucleophilic aromatic substitution of the 2-chloro group with an appropriate aniline derivative, followed by amidation of the carboxylic acid.
Caption: General synthetic route to 2-(arylamino)benzo[d]thiazole-5-carboxamide derivatives.
Protocol 1: Synthesis of 2-(Arylamino)benzo[d]thiazole-5-carboxylic Acid Intermediate
This protocol details the nucleophilic substitution of the 2-chloro group with a substituted aniline. The choice of the aniline derivative is crucial for the final biological activity of the compound.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(arylamino)benzo[d]thiazole-5-carboxylic acid.
Causality behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the dissolution of the starting materials and to allow the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
-
Base: A non-nucleophilic base such as DIPEA is employed to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.
-
Work-up: Acidification of the reaction mixture is critical for the protonation of the carboxylic acid, leading to its precipitation from the aqueous solution, thus simplifying the isolation of the product.
Protocol 2: Synthesis of Final 2-(Arylamino)-N-(aryl)benzo[d]thiazole-5-carboxamide
This protocol describes the coupling of the carboxylic acid intermediate with a desired amine to form the final amide product.
Materials and Reagents:
-
2-(Arylamino)benzo[d]thiazole-5-carboxylic acid (from Protocol 1)
-
Substituted amine (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable peptide coupling agent
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-(arylamino)benzo[d]thiazole-5-carboxylic acid (1.0 eq) in DMF.
-
Add the substituted amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final 2-(arylamino)-N-(aryl)benzo[d]thiazole-5-carboxamide.
Causality behind Experimental Choices:
-
Coupling Agent: PyBOP is a common and efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, facilitating amide bond formation under mild conditions and minimizing side reactions.
-
Base: DIPEA is used to maintain basic conditions necessary for the coupling reaction to proceed efficiently.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and reaction byproducts, ensuring high purity of the target compound for biological evaluation.
Structure-Activity Relationship (SAR) and Biological Evaluation
The anticancer activity of these synthesized compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the compounds. The following table summarizes representative SAR data for this class of compounds, highlighting the impact of substitutions at the 2- and 5-positions on their anticancer activity.
| Compound ID | R1 (at 2-anilino) | R2 (at 5-carboxamide) | Cancer Cell Line | IC50 (µM) | Kinase Target | Kinase IC50 (nM) |
| A-1 | 4-OCH₃ | Benzyl | MCF-7 (Breast) | 5.2 | EGFR | 150 |
| A-2 | 4-Cl | Benzyl | HCT-116 (Colon) | 3.8 | VEGFR-2 | 91[4] |
| A-3 | 3,4-diCl | Benzyl | A549 (Lung) | 7.1 | - | - |
| B-1 | 4-OCH₃ | Cyclopropyl | MCF-7 (Breast) | 8.5 | EGFR | 210 |
| B-2 | 4-Cl | Cyclopropyl | HCT-116 (Colon) | 6.2 | VEGFR-2 | 120 |
| C-1 | 4-OCH₃ | 4-Fluorobenzyl | MCF-7 (Breast) | 2.1 | EGFR | 85 |
| C-2 | 4-Cl | 4-Fluorobenzyl | HCT-116 (Colon) | 1.5 | VEGFR-2 | 55 |
Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.[3][4]
Key SAR Insights:
-
Substitution at the 2-Anilino Position: The nature and position of substituents on the 2-anilino ring significantly influence the anticancer activity. Electron-donating groups like methoxy (as in A-1) and electron-withdrawing groups like chloro (as in A-2) both show considerable potency, suggesting that electronic effects, as well as steric factors, play a role in target binding.
-
Substitution at the 5-Carboxamide Position: The amide substituent also plays a critical role in determining the biological activity. The introduction of a benzyl group (A-series) generally leads to potent compounds. Further substitution on this benzyl group, such as a fluoro group (C-series), can enhance the activity, likely by improving the binding affinity to the target protein.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 2-(arylamino)benzo[d]thiazole-5-carboxamide derivatives.
The synthesized benzothiazole derivatives act as competitive inhibitors at the ATP-binding site of these kinases. By blocking the binding of ATP, they prevent the autophosphorylation and activation of the receptors, thereby inhibiting the downstream signaling cascades that promote cell growth (EGFR pathway) and the formation of new blood vessels that supply tumors (VEGFR-2 pathway).[5] This dual inhibitory action on both tumor cell proliferation and angiogenesis makes these compounds particularly attractive as anticancer drug candidates.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a diverse library of benzothiazole derivatives with potent anticancer activity. The synthetic protocols outlined in this application note provide a robust framework for the generation of 2-(arylamino)benzo[d]thiazole-5-carboxamides. The structure-activity relationship data indicates that careful selection of substituents at both the 2- and 5-positions is crucial for optimizing the anticancer potency. The ability of these compounds to target key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, underscores their therapeutic potential.
Future research in this area should focus on:
-
Lead Optimization: Further refining the structure of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Targets: Investigating the activity of these benzothiazole derivatives against other relevant cancer targets.
-
In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy and safety profiles.
The continued exploration of the chemical space around the benzothiazole scaffold, facilitated by versatile intermediates like this compound, holds great promise for the discovery and development of next-generation anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Introduction: The Significance of 2-Chlorobenzo[d]thiazole-5-carboxylic acid in Modern Chemistry
This compound is a heterocyclic compound of significant interest, primarily serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural framework is a cornerstone in the development of various biologically active molecules, with research pointing towards potential anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The precise and accurate quantification of this molecule is paramount for process optimization in synthetic chemistry, quality control of starting materials, and for pharmacokinetic and metabolic studies in drug discovery and development.
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing both theoretical grounding and step-by-step protocols.
Physicochemical Properties: A Foundation for Method Development
Understanding the fundamental properties of this compound is crucial for selecting and optimizing analytical methods. While specific experimental data for this exact isomer is not extensively published, we can infer its characteristics from its constituent parts and related benzothiazole structures.
| Property | Predicted Value / Characteristic | Rationale & Implications for Analysis |
| Molecular Formula | C₈H₄ClNO₂S | Confirmed by its chemical structure. |
| Molecular Weight | 213.64 g/mol [3] | Essential for mass spectrometry-based methods.[3] |
| Polarity | Moderately Polar | The carboxylic acid group imparts significant polarity, making it suitable for reversed-phase HPLC and LC-MS. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Guides the selection of solvents for sample preparation and mobile phases. |
| UV Absorbance | Expected to have strong UV absorbance. | The benzothiazole ring system is a chromophore, making UV detection a viable option for HPLC. |
| Volatility | Low | The carboxylic acid group makes the molecule non-volatile, necessitating derivatization for GC-MS analysis. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Quantitative Tool
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The method's strength lies in its ability to separate the analyte from impurities and other matrix components based on its polarity, followed by detection using its inherent UV absorbance.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: Given the moderate polarity of the analyte, a reversed-phase column (e.g., C18) is the logical choice. The nonpolar stationary phase will retain the analyte, and its elution can be controlled by varying the polarity of the mobile phase.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Without acid, peak tailing is a common and significant issue for acidic analytes.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred over an isocratic method. This ensures that any impurities with a wide range of polarities are eluted efficiently, while providing a sharp, well-resolved peak for the target analyte.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound.
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at the absorbance maximum (e.g., 254 nm or determined by DAD scan) |
5. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
-
System Suitability: Inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
Liquid Chromatography-Mass Spectrometry (LC-MS): For High Sensitivity and Specificity
LC-MS is the gold standard for detecting and quantifying low levels of analytes in complex matrices. Its power lies in the combination of the separation capabilities of HPLC with the sensitive and highly specific detection of a mass spectrometer. This is particularly useful for analyzing samples from biological matrices or for trace-level impurity profiling.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for moderately polar molecules like this compound. It is a soft ionization method that typically results in a prominent molecular ion, which is crucial for quantification.
-
Negative Ion Mode: Due to the presence of the acidic carboxylic acid group, the molecule will readily deprotonate to form a [M-H]⁻ ion. Therefore, negative ion mode is the logical choice for detection, offering high sensitivity.
-
Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, especially in complex samples, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. A specific precursor ion ([M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This process filters out background noise, dramatically improving the signal-to-noise ratio.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
2. Reagents and Standards
-
As per the HPLC-UV method.
3. Chromatographic Conditions
-
The HPLC conditions can be adapted from the HPLC-UV method. Faster gradients and smaller column particle sizes (e.g., sub-2 µm) can be used with a UHPLC system for higher throughput.
4. Mass Spectrometer Settings (Negative Ion Mode)
| Parameter | Predicted Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas (N₂) Flow | 7 Bar |
| Drying Gas (N₂) Flow | 10 L/min |
| Precursor Ion (Q1) | m/z 212.97 (for [C₈H₄³⁵ClNO₂S-H]⁻) |
| Product Ion (Q3) | To be determined by infusion of standard |
| Collision Energy | To be optimized (typically 10-30 eV) |
Note: The exact parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
5. Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS Method Development Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization
While LC-based methods are generally preferred for an analyte like this compound, GC-MS can be a powerful alternative, particularly for its high chromatographic resolution and the extensive, standardized libraries of mass spectra available. However, due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.
Causality Behind Experimental Choices
-
Derivatization: The key to GC-MS analysis of carboxylic acids is the conversion of the polar -COOH group into a nonpolar ester. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or methanolic HCl) are common and effective approaches. This step increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. A similar approach has been successfully used for the GC-MS/MS analysis of the related compound 2-chloro-1,3-thiazole-5-carboxylic acid.[4]
-
Electron Ionization (EI): EI is the standard ionization technique for GC-MS. It is a high-energy process that causes extensive fragmentation of the molecule. While this can sometimes lead to the absence of a molecular ion, it produces a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for high-confidence identification through library matching.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation
-
Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an EI source.
2. Reagents
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Pyridine, Hexane (GC grade).
3. Derivatization Protocol (Silylation)
-
Evaporate a known amount of the sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for injection.
4. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-450 |
5. Workflow for GC-MS Analysis
Caption: GC-MS Analysis Workflow with Derivatization.
Conclusion and Recommendations
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification in non-complex matrices, HPLC-UV offers a robust, reliable, and cost-effective solution.
-
For trace-level quantification, analysis in complex biological matrices, or when high specificity is required, LC-MS/MS is the superior technique.
-
GC-MS provides an alternative approach that can be valuable for confirmatory analysis, especially if derivatization protocols are already established in the laboratory.
Each protocol provided in this guide serves as a strong starting point. It is imperative that any method be fully validated according to ICH guidelines or internal laboratory standards to ensure its accuracy, precision, linearity, and robustness for the intended application.
References
- 1. This compound [myskinrecipes.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. 5-Chloro-1,3-benzothiazole-2-carboxylic acid | C8H4ClNO2S | CID 26596874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Functionalization of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid with Amine Nucleophiles
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of a Bifunctional Scaffold
The benzothiazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 2-chlorobenzo[d]thiazole-5-carboxylic acid, serves as a powerful building block because its two functional groups can be addressed with high selectivity.
-
C2-Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the thiazole ring's nitrogen and sulfur atoms.[3] This allows for the direct introduction of various amine-containing fragments.
-
C5-Position: The carboxylic acid group is a classic handle for amide bond formation, a cornerstone reaction in drug discovery forges stable links and introduces diverse chemical matter.[4]
This dual reactivity allows for divergent synthesis, where a single precursor can lead to two distinct families of compounds. This application note will detail the strategic choices and experimental protocols required to control this selectivity.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This pathway focuses on the displacement of the C2-chloride by an amine nucleophile, leaving the carboxylic acid intact for potential future modifications.
Underlying Mechanism: Addition-Elimination
The reaction proceeds via a well-established two-step Addition-Elimination mechanism.[5][6] The key is the ability of the heterocyclic ring to stabilize the negative charge of the intermediate.
-
Nucleophilic Addition: The amine attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination: Aromaticity is restored as the leaving group, the chloride ion, is expelled, resulting in the final substituted product.[5]
The electron-withdrawing nature of the benzothiazole ring system is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.[3]
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid Synthesis
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This valuable heterocyclic building block is crucial in the development of various pharmaceutical agents and functional materials.[1] However, its synthesis, particularly the final chlorination step, can be challenging, often resulting in suboptimal yields and purity.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and systematically improve your reaction outcomes. We will focus on a robust two-stage synthetic strategy, providing expert insights into the causality behind each experimental choice to ensure both success and safety in your laboratory.
Overall Synthetic Strategy
The most reliable and commonly employed route to this compound involves a two-part sequence:
-
Oxidative Cyclization: Formation of the key intermediate, 2-Aminobenzo[d]thiazole-5-carboxylic acid, from an appropriate N-arylthiourea precursor.
-
Sandmeyer Reaction: Conversion of the 2-amino group of the intermediate into the target 2-chloro functionality via a diazonium salt.[2]
This pathway is advantageous as it utilizes readily available starting materials and relies on well-established, albeit sensitive, chemical transformations.
Caption: Synthetic pathway for this compound.
Troubleshooting and Optimization Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Stage 1: 2-Aminobenzo[d]thiazole-5-carboxylic acid Synthesis
Question: My yield for the oxidative cyclization of 4-carboxyphenylthiourea is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yields in this Hugershoff-type synthesis are typically traced back to three factors: reaction conditions, reagent quality, and side reactions like sulfonation.
-
Inadequate Acid Concentration and Catalyst: The oxidative ring closure requires a strong acid medium, with 98% sulfuric acid being standard.[3] The concentration is critical; using a lower concentration can stall the reaction. Furthermore, this reaction is significantly accelerated by a catalytic amount of a bromine source (e.g., HBr, NaBr, or elemental bromine).[3][4] The bromine acts as a catalyst for the electrophilic cyclization onto the aromatic ring. Ensure you are using a catalytic amount as specified in the protocol.
-
Temperature Control: Temperature is a double-edged sword here. While higher temperatures can increase the reaction rate, they also promote the undesirable sulfonation of the aromatic ring, leading to impurities and reduced yield.[3] A typical, effective temperature profile involves an initial period at a moderate temperature (e.g., 45-50 °C) followed by a longer period at a slightly elevated temperature (e.g., 65-70 °C) to drive the reaction to completion without significant sulfonation.[3][4]
-
Workup and Isolation: The product is often isolated as its sulfate salt by precipitation with a non-polar solvent or an alcohol like methanol.[3] Incomplete precipitation or loss during washing can significantly lower the isolated yield. Ensure the mixture is thoroughly cooled before filtration and use cold solvent for washing to minimize product loss.
Stage 2: Sandmeyer Reaction
Question: How can I confirm that the initial diazotization of 2-aminobenzo[d]thiazole-5-carboxylic acid is complete before proceeding?
Answer: Incomplete diazotization is a primary cause of low yield in the subsequent Sandmeyer reaction. The key is to ensure a slight excess of nitrous acid (HNO₂) is present at the end of the addition of sodium nitrite.
This is reliably tested using starch-iodide paper .[5] A drop of the reaction mixture is applied to the paper. The excess nitrous acid will oxidize the iodide to iodine, which then forms a dark blue-black complex with starch. The test should be performed about 15 minutes after the sodium nitrite addition is complete. A persistent blue color confirms that all the primary amine has been converted to the diazonium salt and you can proceed to the next step.[5] If the paper does not turn blue, it indicates insufficient sodium nitrite, and a small additional amount should be added.
Question: My Sandmeyer reaction produces a significant amount of dark, tarry byproducts and a very low yield of the desired 2-chloro product. What is going wrong?
Answer: The formation of tarry byproducts is a classic sign of diazonium salt decomposition and uncontrolled side reactions.[5] Aryl diazonium salts are thermally unstable and can decompose, especially in the presence of a copper catalyst, to form highly reactive aryl radicals.[2] If not immediately trapped by the chloride from the catalyst, these radicals can lead to a cascade of undesired reactions, including polymerization and coupling with other species.
Here is how to mitigate this:
-
Strict Temperature Control: This is the most critical parameter. The diazotization step must be performed at 0-5 °C.[5] Exceeding this temperature range will cause the unstable diazonium salt to decompose prematurely. Use an ice-salt bath for robust temperature management.
-
Slow, Controlled Addition: The solution of the freshly prepared, cold diazonium salt must be added slowly and in a controlled manner to the cold solution of the copper(I) chloride catalyst.[5] A rapid addition will cause a localized temperature spike and a high concentration of diazonium salt, promoting decomposition and side reactions. The goal is to have the CuCl catalyst readily available to react with the diazonium salt as it is introduced.
-
Catalyst Quality: Copper(I) salts are prone to oxidation to the less effective copper(II) state.[5] Use freshly purchased or prepared CuCl. If your CuCl is greenish (indicating oxidation), it should be purified before use.
Question: I am concerned about the safety of handling diazonium salts, especially if I need to scale up the reaction. What are the key safety precautions?
Answer: This is a valid and crucial concern. Aryl diazonium salts, particularly when isolated as dry solids, can be shock-sensitive and explosive.[6] The cardinal rule of Sandmeyer chemistry is to never isolate the diazonium salt . It should always be prepared in solution and used immediately in the subsequent step.[5]
Key safety measures include:
-
Maintain Low Temperatures: As discussed, keep the reaction at 0-5 °C at all times to prevent thermal decomposition, which can be exothermic and lead to a runaway reaction.
-
Use in Situ: The diazonium salt solution should be generated and consumed in the same vessel or transferred carefully and immediately to the vessel containing the copper catalyst.[6]
-
Avoid Mechanical Stress: When transferring the diazonium solution, use methods that minimize mechanical stress, such as vacuum transfer instead of certain types of pumps, to avoid potential detonation points.[6]
-
Quenching: After the reaction is complete, any residual diazonium salt should be safely quenched. This can often be achieved by allowing the reaction to warm to room temperature, which promotes the gentle decomposition of any remaining salt with the release of nitrogen gas.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the overall two-step synthesis? A realistic overall yield, assuming optimization of both stages, would be in the range of 65-80%. The oxidative cyclization can often achieve yields of 85-95%[3][4], while a well-executed Sandmeyer reaction typically provides yields of 75-90%.
Q2: What is the best method to purify the final this compound? The crude product can often be purified by recrystallization. A common solvent system would be a mixture of an organic solvent like ethanol or acetic acid with water. If significant colored impurities or byproducts are present, column chromatography on silica gel may be necessary.
Q3: Are there any alternative methods to the Sandmeyer reaction for this transformation? Yes, while the Sandmeyer reaction is the most common, other methods exist. For example, one could envision a pathway starting from 2-mercaptobenzo[d]thiazole-5-carboxylic acid. The mercapto group can be converted to a chloro group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[7] However, this route requires a different starting material and optimization of its own set of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carboxylic acid
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 4-carboxyphenylthiourea (1.0 eq) to 98% sulfuric acid (approx. 3-4 mL per gram of thiourea).
-
Catalyst Addition: Stir the mixture until a homogenous solution or slurry is formed. Add a catalytic amount of 48% aqueous hydrobromic acid (approx. 0.05 eq).
-
Heating Profile: Heat the reaction mixture to 45-50 °C and maintain this temperature for 1.5 hours.
-
Completion: Increase the temperature to 65-70 °C and stir for an additional 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add cold methanol (approx. 2.5 mL per gram of initial thiourea) with vigorous stirring. The product's sulfate salt will precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold acetone, and dry under vacuum to yield 2-aminobenzo[d]thiazole-5-carboxylic acid sulfate. This can be neutralized to the free base in a subsequent step if required before the Sandmeyer reaction.
Protocol 2: Sandmeyer Reaction to Yield this compound
This protocol is based on standard and optimized Sandmeyer reaction conditions.[2][5][6]
-
Diazotization Setup: Suspend 2-aminobenzo[d]thiazole-5-carboxylic acid (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq). Cool the vigorously stirred slurry to 0-5 °C using an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry, ensuring the temperature is strictly maintained below 5 °C.
-
Confirmation: After the addition is complete, continue stirring at 0-5 °C for 20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test shows a blue-black color).
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution from step 3 slowly via a dropping funnel to the stirred CuCl solution, maintaining the temperature below 5 °C. Vigorous evolution of nitrogen gas will be observed.
-
Completion and Workup: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm slowly to room temperature and stir until gas evolution ceases.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Table of Critical Parameters for the Sandmeyer Reaction
| Parameter | Recommended Range | Impact on Yield/Purity | Rationale |
| Diazotization Temperature | 0–5 °C | Critical. Higher temperatures lead to rapid decomposition of the diazonium salt, causing significantly lower yields and tar formation.[5] | Maximizes the stability of the thermally labile diazonium salt intermediate. |
| NaNO₂ Stoichiometry | 1.05–1.1 eq | Insufficient NaNO₂ results in incomplete conversion of the starting amine. Gross excess can lead to side reactions. | A slight excess ensures all the primary amine is converted to the diazonium salt.[5] |
| Acid Stoichiometry (HCl) | 2.5–3.0 eq | Insufficient acid can lead to unwanted azo-coupling side reactions between the diazonium salt and unreacted amine. | Maintains a low pH to prevent side reactions and provides the chloride counter-ion.[5] |
| CuCl Catalyst Loading | >1.0 eq (stoichiometric) | Catalytic amounts can be used, but stoichiometric or slight excess often gives better yields and faster reaction rates. | Ensures rapid conversion of the diazonium salt as it is added, minimizing its decomposition. |
| Addition Rate | Slow, dropwise | Critical. Fast addition causes local temperature spikes and high diazonium concentration, leading to tar formation.[5] | Maintains a low concentration of the reactive diazonium intermediate, favoring the desired reaction pathway. |
References
- 1. This compound [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Welcome to the technical support center for the purification of 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this critical intermediate in a highly pure form. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and biologically active compounds.[1][2] Its purity is paramount to the success of subsequent synthetic steps and the overall quality of the final product. However, its purification is often hampered by the presence of structurally similar impurities, its limited solubility, and potential for degradation under certain conditions. This guide will address these challenges systematically.
I. Understanding the Core Purification Challenges
The primary difficulties in purifying this compound stem from several key factors:
-
Starting Material Impurities: The purity of the final product is intrinsically linked to the quality of the starting materials used in its synthesis. Common synthetic routes may introduce unreacted starting materials or side-products that are challenging to separate.
-
Hydrolytic Instability: The 2-chloro substituent on the benzothiazole ring can be susceptible to hydrolysis, particularly under basic conditions or in the presence of nucleophilic species, leading to the formation of the corresponding 2-hydroxybenzothiazole derivative.[3][4]
-
Low Solubility: The carboxylic acid functionality and the rigid heterocyclic core contribute to its limited solubility in many common organic solvents, making techniques like recrystallization challenging.
-
Presence of Isomeric Impurities: Depending on the synthetic route, impurities with similar structures, such as other positional isomers of the carboxylic acid, may be present.
Common Impurities to Consider
| Impurity Name | Structure | Typical Origin | Separation Challenge |
| 2-Hydroxybenzo[d]thiazole-5-carboxylic acid | Hydrolysis of the 2-chloro group | Similar polarity to the desired product, making chromatographic separation difficult. | |
| Unreacted Starting Materials (e.g., 2-mercaptobenzothiazole derivatives) | Varies | Incomplete reaction during synthesis | May have significantly different polarity, but can co-precipitate with the product. |
| Benzo[d]thiazole-5-carboxylic acid | Reductive dehalogenation | Similar structure and polarity. |
II. Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Workflow: A General Purification Strategy
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?
-
Answer: Low recovery from recrystallization is a common problem, often due to the high solubility of the compound in the chosen solvent at room temperature or the use of an excessive volume of solvent.
Causality & Protocol:
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent mixtures.
-
Protocol: Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes that did not show good solubility at room temperature and observe.
-
Cool the tubes that showed good solubility at high temperatures to see if the product crystallizes.
-
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep the product in solution even upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Issue 2: Persistent impurity with a similar polarity observed by TLC/HPLC.
-
Question: I have a persistent impurity that co-elutes with my product on TLC and HPLC. How can I remove it?
-
Answer: This is often the most challenging purification scenario and typically points to a structurally similar impurity, such as the 2-hydroxy analog or an isomer.
Causality & Protocol:
-
Acid-Base Extraction: This technique can be highly effective for separating carboxylic acids from neutral or basic impurities.[5]
-
Protocol: Acid-Base Extraction:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the purified product by filtration, wash with cold water, and dry thoroughly.
-
-
-
Column Chromatography with Modified Eluent: If acid-base extraction is not sufficient, column chromatography with a modified mobile phase may be necessary.
-
Protocol: Column Chromatography:
-
Use silica gel as the stationary phase.
-
For the mobile phase, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
To improve the separation of acidic compounds and reduce tailing, add a small amount of acetic acid (0.5-1%) to the eluent system.[5] This helps to keep the carboxylic acid protonated and reduces its interaction with the silica gel.
-
-
-
Issue 3: Product degradation during purification.
-
Question: I suspect my product is degrading during purification, particularly when using basic conditions. What are the signs and how can I prevent this?
-
Answer: The 2-chloro group is susceptible to nucleophilic substitution, especially by hydroxide ions.[3][4] This leads to the formation of 2-hydroxybenzo[d]thiazole-5-carboxylic acid.
Causality & Protocol:
-
Avoid Strong Bases and High Temperatures: When performing an acid-base extraction, use a mild base like sodium bicarbonate rather than stronger bases like sodium hydroxide. Also, conduct the extraction at room temperature.
-
Monitor by TLC/HPLC: During your purification process, take small aliquots and analyze them by TLC or HPLC to monitor for the appearance of new, more polar spots, which could indicate the formation of the hydroxy byproduct.
-
Inert Atmosphere: While not always necessary, if you are experiencing significant degradation, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the purification of this compound.
III. Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques to assess the purity of this compound?
-
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities (typically >1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
-
-
-
Q2: Can I use distillation to purify this compound?
-
A2: No, distillation is not a suitable method for purifying this compound. Carboxylic acids generally have very high boiling points and tend to decompose at the temperatures required for distillation, even under high vacuum. Decarboxylation is a likely decomposition pathway.
-
-
Q3: My purified product is off-white or slightly yellow. Is this acceptable?
-
A3: While a pure compound should ideally be a white solid, a slight off-white or pale yellow color is not uncommon for complex organic molecules and may not necessarily indicate significant impurity. However, a darker color could suggest the presence of colored impurities or degradation products. The acceptability of the color depends on the requirements of your subsequent steps. If color is a concern, you can try treating a solution of the product with a small amount of activated carbon, followed by filtration through celite, before the final crystallization step.
-
IV. References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: --INVALID-LINK--
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: --INVALID-LINK--
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: --INVALID-LINK--
-
This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
Thiazole-5-carboxylic acid. Chem-Impex. Available at: --INVALID-LINK--
-
Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. Benchchem. Available at: --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide is structured around a common and logical synthetic route, addressing potential challenges at each key stage.
Overall Synthetic Workflow
The synthesis is conceptually divided into two main stages: the formation of the 2-aminobenzothiazole precursor, potentially as its ester, followed by a Sandmeyer reaction to install the chloro-substituent, and finally, if necessary, hydrolysis to the carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-aminobenzo[d]thiazole-5-carboxylic acid Precursor
The most common route to the benzothiazole core involves the cyclization of a substituted aniline. For the target molecule, it is often advantageous to synthesize the methyl ester of the precursor first, which can then be hydrolyzed to the carboxylic acid if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 2-aminobenzothiazole precursor? A common starting material is a substituted 4-aminobenzoate, such as methyl 4-aminobenzoate. The synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate has been well-documented and a similar approach can be adapted.[1][2]
Q2: What are the key reagents for the cyclization reaction to form the benzothiazole ring? The cyclization is typically achieved using potassium thiocyanate (KSCN) and bromine in acetic acid.[1][2]
Q3: Why is it often preferable to synthesize the methyl ester of the precursor rather than the carboxylic acid directly? Working with the methyl ester can improve solubility in organic solvents used during the reaction and purification steps. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step under acidic or basic conditions.[3][4]
Troubleshooting Guide: Precursor Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Purity of starting materials is low. 2. Incomplete reaction. 3. Incorrect reaction temperature. | 1. Ensure the starting aniline is pure. Recrystallize or purify by column chromatography if necessary. Impurities can interfere with the cyclization. 2. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time. 3. The addition of bromine is often done at a reduced temperature (e.g., 10 °C) to control the exothermic reaction, followed by stirring at room temperature.[1][2] |
| Formation of Multiple Products/Side Reactions | 1. Over-bromination of the aromatic ring. 2. Polymerization or degradation of starting material. | 1. Add the bromine solution dropwise at a controlled temperature to minimize side reactions. 2. Ensure the reaction is not overheating. The use of glacial acetic acid as a solvent helps to moderate the reaction. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the reaction mixture. 2. Incomplete precipitation. | 1. After the reaction, neutralization with an aqueous base (e.g., ammonia or sodium bicarbonate) is typically used to precipitate the product.[1][2] 2. Ensure the pH is adjusted correctly to fully precipitate the amine product. Cooling the mixture can also improve precipitation. |
Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate
This protocol is adapted from the synthesis of the corresponding 6-carboxylate isomer.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 45 minutes.
-
Bromine Addition: Cool the reaction mixture to 10 °C in an ice bath. In a separate flask, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Carefully neutralize the reaction mixture with 25% aqueous ammonia solution to a pH of 8. This should be done in a fume hood with good ventilation.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol.
Part 2: Sandmeyer Reaction for 2-Chloro Substitution
The Sandmeyer reaction is a robust method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.[5][6] This reaction is catalyzed by copper(I) salts.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sandmeyer reaction? The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]
Caption: Simplified mechanism of the Sandmeyer reaction.
Q2: Why is temperature control so critical in the Sandmeyer reaction? Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[8] This decomposition can lead to the formation of unwanted phenol byproducts and other side reactions, significantly reducing the yield of the desired aryl chloride.[8][9]
Q3: How do I know if the initial diazotization is complete? The presence of excess nitrous acid indicates that the starting amine has been fully consumed. This can be tested using starch-iodide paper, which will turn blue in the presence of nitrous acid.
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of 2-Chloro Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive copper(I) catalyst. | 1. Ensure complete dissolution of the starting amine in the acidic solution before adding sodium nitrite. Test for excess nitrous acid with starch-iodide paper. 2. Maintain a low temperature (0-5 °C) throughout the diazotization process and during the addition to the copper(I) chloride solution.[8] 3. Prepare the copper(I) chloride solution freshly if possible. Ensure it is fully dissolved in concentrated HCl before use. |
| Formation of Phenol Byproduct | 1. Reaction temperature is too high. 2. The diazonium salt solution was allowed to stand for too long before addition to the copper catalyst. | 1. Strictly maintain the temperature between 0-5 °C during diazotization and below room temperature during the addition to the copper solution. 2. Use the freshly prepared diazonium salt solution immediately. |
| Formation of Dark, Tarry Byproducts | 1. Uncontrolled decomposition of the diazonium salt. 2. Radical polymerization side reactions. | 1. Ensure efficient stirring and slow addition of the diazonium salt solution to the copper catalyst to dissipate heat and control the reaction rate. 2. Check the purity of the starting amine; impurities can initiate side reactions. |
Experimental Protocol: Sandmeyer Reaction of Methyl 2-aminobenzo[d]thiazole-5-carboxylate
-
Preparation of Copper(I) Chloride Solution: In a flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool the solution in an ice-water bath.
-
Diazotization: In a separate beaker, suspend methyl 2-aminobenzo[d]thiazole-5-carboxylate in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above 5 °C. Continue stirring for 15-20 minutes after the addition is complete.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Isolation: The product can be isolated by filtration or extraction with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Part 3: Ester Hydrolysis (if necessary)
If the synthesis was performed using the methyl ester, the final step is hydrolysis to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for ester hydrolysis? Ester hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible reaction, which can lead to higher yields.[3][4]
Q2: What is the general procedure for basic hydrolysis? The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.[3][4] After the reaction is complete, the reaction mixture is acidified to precipitate the carboxylic acid.[4]
Troubleshooting Guide: Ester Hydrolysis
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Insufficient amount of base. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, increase the temperature or prolong the reaction time. 2. Use a stoichiometric excess of the base to ensure the reaction goes to completion. |
| Difficulty in Precipitating the Carboxylic Acid | 1. Incorrect pH after acidification. 2. Product is somewhat soluble in the aqueous solution. | 1. Carefully add a strong acid (e.g., HCl) until the pH is sufficiently low to ensure complete protonation of the carboxylate. 2. After acidification, cool the mixture in an ice bath to reduce the solubility of the product and maximize precipitation. |
Experimental Protocol: Hydrolysis of Methyl 2-chlorobenzo[d]thiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the methyl ester in a suitable solvent mixture, such as THF/methanol/water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Solubility Issues with 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chlorobenzo[d]thiazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work. The inherent structure of this compound, with its rigid, fused heterocyclic system and polar carboxylic acid group, presents a classic solubility conundrum: poor aqueous solubility in its neutral form, which is a common trait for many benzothiazole derivatives.[1] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound in its neutral form is due to the dominant hydrophobic nature of the chlorobenzothiazole ring system. While the carboxylic acid group adds some polarity, the overall molecule remains largely non-polar. Forcing dissolution in neutral water or buffers can lead to the formation of a suspension rather than a true solution, yielding inconsistent results in downstream applications.
Q2: I've tried dissolving it in DMSO first, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide array of organic molecules, including your compound.[1] However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the solvent environment rapidly changes. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that mixed-solvent system, it will precipitate out.
Q3: Can I just heat the solution to get it to dissolve?
A3: While heating can increase the rate of dissolution and sometimes the solubility, it is not a universally recommended solution. For some compounds, the solid may simply fall out of solution again upon cooling to ambient temperature. More critically, prolonged heating can lead to the degradation of your compound, especially in acidic or basic solutions. A preliminary thermal stability test is advisable if you consider this route.
Q4: What is the most reliable first step to improve the aqueous solubility of this compound?
A4: The most effective initial strategy is to exploit the acidic nature of the carboxylic acid group by adjusting the pH of your aqueous medium. By increasing the pH, you can deprotonate the carboxylic acid, forming a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water.
Troubleshooting Workflow: A Systematic Approach
When encountering solubility issues with this compound, a systematic approach is key. The following workflow will guide you from initial assessment to the selection of an appropriate solubilization strategy.
References
Technical Support Center: Purification of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications and reproducible results.[1][2] This guide provides in-depth, field-proven answers to common purification challenges, structured to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. However, based on common preparative methods for benzothiazoles, impurities generally fall into three categories:
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Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, if synthesizing from 2-mercaptobenzothiazole-5-carboxylic acid, the starting material itself or its disulfide dimer are common impurities.[3] If the synthesis involves the cyclocondensation of an aminothiophenol with a carboxylic acid derivative, these precursors may persist.[4][5]
-
Reaction Byproducts: These are the most challenging impurities.
-
Hydrolysis Product (2-Hydroxybenzo[d]thiazole-5-carboxylic acid): The 2-chloro group is susceptible to hydrolysis, especially under basic or heated aqueous conditions. This byproduct is often a major contaminant.
-
Over-chlorinated Species: If the chlorination conditions are too harsh, you might form di- or tri-chlorinated benzothiazole derivatives.[6]
-
Decarboxylated Impurity (2-Chlorobenzothiazole): While less common under standard conditions, harsh thermal stress can lead to the loss of the carboxylic acid group.
-
-
Residual Reagents and Solvents: Catalysts such as polyphosphoric acid (PPA), solvents like dimethylformamide (DMF), or inorganic salts from workup procedures can be carried over into the crude product.
Q2: Which analytical techniques are best for assessing the purity of my compound and identifying these impurities?
A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique tells the whole story. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of benzothiazole compounds.[7][8]
| Technique | Primary Use & Insights Provided |
| HPLC-UV | Quantitative Purity Assessment. The primary tool for determining the percentage purity of the main peak relative to impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a typical starting point. |
| LC-MS | Impurity Identification. Provides the mass-to-charge ratio (m/z) of impurities, allowing for the confident identification of expected byproducts like the hydrolysis product (mass difference of Cl vs. OH) or starting materials. |
| ¹H NMR | Structural Confirmation & Major Impurity Detection. Confirms the structure of the desired product. Can detect major impurities (>1-5%) if their proton signals are resolved from the main compound's signals. Residual solvents are also easily identified and quantified. |
| Melting Point | Preliminary Purity Check. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of significant impurities. |
Q3: My crude product is a dark, sticky solid. What is the most effective first purification step?
A3: For a compound with a carboxylic acid group, an acid-base extraction is almost always the most powerful initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The carboxylic acid is deprotonated by a mild base to form a water-soluble carboxylate salt, which moves into the aqueous phase, leaving many organic impurities behind in the organic phase.[9]
This method is highly effective for removing non-acidic starting materials, decarboxylated byproducts, and other neutral, non-polar contaminants that contribute to the oily or colored nature of the crude product.
Q4: Can you provide a detailed, step-by-step protocol for purification by acid-base extraction?
A4: Certainly. This protocol is designed to maximize recovery and purity while minimizing the risk of hydrolysis of the 2-chloro group.
Expertise Behind the Choices:
-
Ethyl Acetate (EtOAc): Chosen for its good dissolving power for many organic compounds and its immiscibility with water.
-
Sodium Bicarbonate (NaHCO₃): A mild base is used instead of stronger bases like NaOH to selectively deprotonate the carboxylic acid without significantly promoting the hydrolysis of the sensitive 2-chloro group.
-
Back-Washing: This step is crucial for removing any neutral impurities that may have been physically trapped in the aqueous layer.
-
Slow Acidification & Cooling: Ensures the formation of well-defined crystals rather than an amorphous precipitate, which makes filtration easier and results in a purer final product.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Initial Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution in portions, shaking gently at first to manage any CO₂ evolution (effervescence). Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. To remove any trapped organic impurities, perform a "back-wash" by adding a fresh portion of EtOAc to the combined aqueous layers, shaking, and discarding the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M or 2M HCl dropwise with constant stirring. Monitor the pH with litmus paper. Continue adding acid until the solution is acidic (pH ~2-3).
-
Precipitation: The purified this compound will precipitate as a solid. Keep the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified product under a vacuum.
Below is a workflow diagram illustrating this critical purification process.
Caption: Workflow for Acid-Base Extraction Purification.
Q5: The acid-base extraction was helpful, but my product still isn't pure enough. What should I try next?
A5: If impurities persist, particularly those with similar acidity (like the 2-hydroxy byproduct), recrystallization is the logical next step.[9][10] The success of this technique hinges on selecting an appropriate solvent system where the desired compound has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.
Solvent Selection Protocol:
-
Place a small amount of your compound (20-30 mg) in a test tube.
-
Add a potential solvent (e.g., ethanol, methanol, acetic acid, acetone) dropwise at room temperature until the solid just dissolves.
-
If it dissolves easily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If it is poorly soluble, heat the mixture gently. If it dissolves upon heating, it's a good candidate.
-
Cool the solution in an ice bath. If crystals form, you have found a suitable solvent.
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, DMF/Water, Acetic Acid/Water). Dissolve the compound in a small amount of the "good" solvent (in which it is soluble) at an elevated temperature, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Q6: I'm struggling with both extraction and recrystallization. Is column chromatography a viable option?
A6: Yes, column chromatography can be used, but it requires careful consideration for acidic compounds. Carboxylic acids often streak (tail) on standard silica gel due to strong interactions with the acidic silanol groups on the silica surface.
To overcome this, you must modify your eluent:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., a gradient of ethyl acetate in hexanes).[9] The acid in the mobile phase protonates your carboxylic acid and suppresses its interaction with the silica, leading to much sharper peaks and better separation.
This technique is particularly useful for separating compounds with very similar polarities, which may co-precipitate during recrystallization.
Troubleshooting Summary
| Issue Observed | Probable Cause | Recommended Solution |
| Low recovery after acid-base extraction | Incomplete precipitation or product is somewhat water-soluble. | Ensure pH is sufficiently low (~2). Cool for a longer period. If necessary, extract the acidified aqueous phase with fresh EtOAc to recover dissolved product. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Ensure slow cooling. Add a seed crystal to encourage crystallization. |
| Product purity decreases after basic workup | Hydrolysis of the 2-chloro group to a 2-hydroxy group. | Use a milder base (NaHCO₃ instead of NaOH/KOH). Work at lower temperatures (ice bath) and minimize the time the compound is in the basic solution. |
| Broad, tailing peaks in column chromatography | Strong interaction between the carboxylic acid and silica gel. | Add 0.5-1% acetic acid to the eluent to suppress deprotonation and improve peak shape.[9] |
Below is a decision tree to guide your purification strategy.
Caption: Decision workflow for purification strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors [mdpi.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
stability of 2-Chlorobenzo[d]thiazole-5-carboxylic acid under different conditions
Welcome to the technical support center for 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its stability is a critical parameter that can influence the outcomes of chemical reactions, as well as the shelf-life and efficacy of downstream products. The presence of a reactive 2-chloro substituent and a carboxylic acid group on the benzothiazole scaffold suggests potential susceptibility to degradation under certain conditions. This guide will explore the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container under an inert gas.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.[2]
Q2: I am observing a change in the color of my this compound sample over time. What could be the cause?
A2: A change in color, such as the appearance of a yellow or brown tint, can be an indicator of degradation. This is often due to oxidation or photodegradation, which can lead to the formation of colored impurities.[2] It is crucial to re-analyze the purity of the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) before use.
Q3: My reaction yields are inconsistent when using this compound. Could stability be a factor?
A3: Yes, inconsistent reaction yields can be a consequence of the degradation of your starting material. The reactivity of the 2-chloro group makes the molecule susceptible to nucleophilic attack, including hydrolysis, which can be influenced by the pH of your reaction medium, the presence of nucleophilic reagents, and the reaction temperature.[3] It is advisable to use freshly sourced or recently purified material and to carefully control your reaction conditions.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, the most probable degradation pathways include:
-
Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxybenzo[d]thiazole-5-carboxylic acid. This reaction is likely to be accelerated under acidic or basic conditions.[3][4]
-
Oxidation: The benzothiazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[5]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.[6][7]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[8][9]
Troubleshooting Guide for Stability-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low assay value or presence of impurities in the starting material. | Improper storage leading to degradation. | Store the compound at 2-8°C under an inert atmosphere and protected from light. Re-test the purity before use. |
| Formation of an unexpected, more polar byproduct during a reaction. | Hydrolysis of the 2-chloro group. | Ensure anhydrous reaction conditions if water-sensitive reagents are used. Control the pH of the reaction mixture. |
| Reaction mixture darkens upon exposure to light. | Photodegradation of the benzothiazole ring. | Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Gas evolution observed when heating the compound. | Thermal decarboxylation. | Avoid excessive heating. If high temperatures are necessary, perform the reaction under a controlled atmosphere and monitor for byproduct formation. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11] The following are generalized protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation to avoid the formation of secondary, irrelevant degradation products.[12]
Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.
Acid and Base Hydrolysis
Objective: To assess the stability of the compound in acidic and basic conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (base for the acidic sample, acid for the basic sample).
-
Analyze the samples by HPLC.
Expected Outcome: Degradation is expected to be faster at elevated temperatures and under both acidic and basic conditions, likely leading to the formation of 2-hydroxybenzo[d]thiazole-5-carboxylic acid.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
Expected Outcome: The benzothiazole ring may undergo oxidation, leading to various degradation products.
Thermal Degradation
Objective: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Expose a solution of the compound to the same temperature.
-
Withdraw samples at various time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.
Expected Outcome: Degradation may occur, potentially including decarboxylation.
Photostability
Objective: To determine the compound's sensitivity to light.
Protocol:
-
Expose a sample of the solid compound and a solution of the compound to a light source that emits both UV and visible light (e.g., a photostability chamber).
-
Wrap a control sample in aluminum foil to protect it from light and keep it under the same conditions.
-
Withdraw samples at various time points and analyze by HPLC.
Expected Outcome: The compound may show degradation upon exposure to light.
Visualization of Experimental Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the lab.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of substituted benzothiazole unexpectedly low?
Low or no product yield is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol: This starting material is susceptible to oxidation, which can significantly reduce your yield. It is advisable to use a freshly opened bottle or purify it before use.[1] Carbonyl Compound: Ensure the purity of the aldehyde, ketone, or carboxylic acid being used. Impurities can lead to unwanted side reactions. |
| Suboptimal Reaction Conditions | Temperature: The optimal reaction temperature can vary. While some reactions proceed well at room temperature, others may require heating.[1] If your yield is low, consider a stepwise increase in temperature. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature might be beneficial.[1] Solvent: Common solvents for this synthesis include ethanol and DMSO.[2] Some modern, "green" approaches utilize solvent-free conditions, which can enhance yields and simplify the work-up process.[2][3] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with aldehydes, catalysts like H₂O₂/HCl or various metal-based catalysts have been shown to produce good yields.[1][4] When using carboxylic acids, catalysts such as polyphosphoric acid (PPA) or molecular iodine can be effective.[1] It may be necessary to screen different catalysts to find the most suitable one for your specific substrates.[1] |
| Inefficient Cyclization and Oxidation | The synthesis of benzothiazoles involves the formation of a benzothiazoline intermediate, which is then oxidized to the final aromatic product.[2] If this oxidation step is not efficient, the reaction can stall, leading to low yields.[2] For many syntheses, atmospheric oxygen is a sufficient oxidant.[2] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be required.[2][4] |
| Substrate Reactivity | The nature of your starting materials plays a significant role. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and result in higher yields compared to aliphatic aldehydes.[2] Carboxylic acids can also be used but may necessitate harsher reaction conditions or specific catalysts, sometimes leading to lower yields than their aldehyde counterparts.[2] |
Question 2: My TLC shows multiple spots. What are the potential side products?
The formation of byproducts can complicate purification and lower your overall yield. Here are some common side products and strategies to minimize their formation:
-
Uncyclized Schiff Base: The initial condensation of 2-aminothiophenol with an aldehyde forms a Schiff base (imine) intermediate. If the subsequent intramolecular cyclization is incomplete, this will remain as a significant impurity.[5]
-
Solution: Promote cyclization by using an appropriate acid catalyst or by increasing the reaction temperature.[5]
-
-
Benzothiazoline: This is the partially reduced form of your desired benzothiazole. Its presence indicates incomplete oxidation.
-
Solution: Ensure adequate oxidation by bubbling air through the reaction mixture or by adding a suitable oxidizing agent.
-
-
Disulfide from 2-Aminothiophenol Oxidation: The thiol group in 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide byproduct.[1]
-
Solution: To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Self-Condensation of Carbonyl Compound: Under certain conditions, aldehydes or ketones can undergo self-condensation.
-
Solution: Adjusting the reaction conditions, such as temperature or catalyst, can help suppress this side reaction.[1]
-
Question 3: My product is an oil and difficult to purify. What are my options?
Purifying oily products can be challenging. Here are a few techniques to consider:
-
Column Chromatography: If your product and impurities have different polarities, column chromatography is a standard purification method.[6] However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[1] In such cases, consider using neutral or basic alumina for chromatography.[1]
-
Conversion to a Solid Derivative: If column chromatography is ineffective, you can try converting the oily product into a solid derivative, such as a salt. This solid can then be purified by recrystallization, and the pure product can be regenerated.[1]
-
Kugelrohr Distillation: For thermally stable, volatile oils, Kugelrohr distillation under high vacuum can be an effective purification method.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of substituted benzothiazoles.
Q1: What are the most common starting materials for synthesizing substituted benzothiazoles?
The most prevalent method involves the condensation of 2-aminothiophenol with a variety of carbonyl compounds, including aldehydes, ketones, carboxylic acids, acyl chlorides, and esters.[1][7][8]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[1] Visualization is typically achieved using UV light or by staining with iodine vapor.[1]
Q3: What are the advantages of using microwave-assisted synthesis for benzothiazoles?
Microwave-assisted synthesis is a popular "green chemistry" approach that can significantly reduce reaction times and energy consumption.[1][9] This method often leads to higher yields and cleaner reactions compared to conventional heating.[9]
Q4: Are there any specific safety precautions for handling 2-aminothiophenol?
Yes, 2-aminothiophenol is readily oxidized and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[1] As a thiol, it has a strong, unpleasant odor and must be handled in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Experimental Protocols
Below is a general protocol for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aromatic aldehyde. This protocol is a guideline and may require optimization for your specific substrates.
General Protocol for the Synthesis of 2-Arylbenzothiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (5-10 mL).[1]
-
Catalyst Addition: Add the chosen catalyst. For example, in an H₂O₂/HCl system, add 30% hydrogen peroxide (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approx. 3.0 mmol) at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC until the starting materials are consumed (typically 1 to 24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[1] The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel or alumina.
Visualizations
Diagram 1: General Reaction Mechanism
Caption: General reaction mechanism for benzothiazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low benzothiazole yield.
Diagram 3: Common Side Reactions
Caption: Common side reactions in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis, ensuring efficiency, reproducibility, and safety.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in the Chlorination Step
Symptom: After reacting 2-mercaptobenzo[d]thiazole-5-carboxylic acid with a chlorinating agent (e.g., sulfuryl chloride), analysis of the crude product (by TLC, HPLC, or NMR) shows a significant amount of starting material remaining.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid Catalyst | The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride is often acid-catalyzed. The reaction can be sluggish or incomplete without a sufficient amount of acid to protonate the substrate, making it more susceptible to nucleophilic attack. | Add a controlled amount of water (e.g., 2 equivalents) to the reaction mixture. Water reacts with sulfuryl chloride to generate sulfuric acid and HCl in situ, which act as catalysts.[1][2][3][4] Alternatively, anhydrous acidic additives can be used. |
| Poor Reagent Quality | Sulfuryl chloride can decompose over time, especially if exposed to moisture, reducing its effectiveness. | Use a fresh, unopened bottle of sulfuryl chloride or distill older reagent before use. Ensure proper storage conditions (cool, dry, and away from moisture). |
| Inadequate Reaction Time or Temperature | The reaction kinetics may be slow at lower temperatures, and insufficient time will lead to incomplete conversion. | Monitor the reaction progress closely using an appropriate analytical technique. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Precipitation of Starting Material | The starting material, 2-mercaptobenzo[d]thiazole-5-carboxylic acid, may have limited solubility in the reaction solvent, causing it to precipitate out of the solution and become unavailable for reaction. | Choose a solvent in which the starting material has better solubility. Alternatively, increase the solvent volume, though this may impact reaction concentration and rate. |
Problem 2: Formation of Impurities and Side Products
Symptom: The crude product contains significant amounts of undesired byproducts, complicating purification and reducing the overall yield.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-chlorination | Excess chlorinating agent or harsh reaction conditions can lead to chlorination on the benzene ring of the benzothiazole core. | Carefully control the stoichiometry of the chlorinating agent. Add the reagent dropwise at a controlled temperature to avoid localized high concentrations. |
| Decomposition of the Product | The desired product, this compound, may be unstable under prolonged exposure to high temperatures or strong acidic conditions. | Minimize reaction time and use the mildest effective conditions. Once the reaction is complete, promptly quench it and proceed with the work-up. |
| Hydrolysis of the Product | During aqueous work-up, the 2-chloro group can be susceptible to hydrolysis, converting the product back to the 2-hydroxy (or tautomeric 2-oxo) derivative. | Use cold water for the work-up and minimize the contact time between the product and the aqueous phase. Extract the product into an organic solvent as quickly as possible. |
Problem 3: Difficulties in Product Isolation and Purification
Symptom: Challenges in obtaining a pure, solid product after the reaction work-up. This can manifest as an oily product, difficulty in crystallization, or poor separation during chromatography.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Residual Solvent or Reagents | Volatile impurities or excess reagents from the reaction can prevent the product from solidifying. | Ensure thorough removal of volatile components under reduced pressure. Consider co-evaporation with a suitable solvent to azeotropically remove stubborn impurities. |
| Presence of Tarry Byproducts | Side reactions can produce polymeric or tarry materials that interfere with crystallization. | Purify the crude product by column chromatography before attempting crystallization. A pre-purification step, such as trituration with a non-polar solvent, can also be effective in removing some impurities. |
| Inappropriate Crystallization Solvent | The chosen solvent system may not be suitable for inducing crystallization of the product. | Perform a systematic solvent screen to identify an appropriate solvent or solvent mixture for recrystallization. Common choices include ethanol, methanol, or mixtures with water.[5] |
| Product is an Amorphous Solid | The product may inherently tend to form an amorphous solid rather than a crystalline one. | Try techniques such as slow evaporation of a dilute solution, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, 2-aminothiophenol-4-carboxylic acid is cyclized with a suitable one-carbon synthon to form 2-mercaptobenzo[d]thiazole-5-carboxylic acid.[6][7] This intermediate is then chlorinated, typically using sulfuryl chloride (SO₂Cl₂), to yield the final product.[1][3]
Q2: Are there alternative chlorinating agents to sulfuryl chloride?
A2: Yes, other chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used. However, sulfuryl chloride is often preferred due to its reactivity and the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed.[1] It is important to note that POCl₃ can react violently with water, so its use requires extra caution during the work-up.[1]
Q3: What safety precautions should be taken when working with sulfuryl chloride?
A3: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, be aware that large volumes of gaseous byproducts (mainly HCl) will be released.[1]
Q4: How can I monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system that provides good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the role of the carboxylic acid group in this molecule?
A5: The carboxylic acid group at the 5-position provides a handle for further functionalization. It can be converted into esters, amides, or other derivatives, which is particularly useful in drug discovery and materials science for modifying the compound's properties.[8][9]
III. Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzo[d]thiazole-5-carboxylic Acid
This protocol describes the cyclization of 2-amino-4-carboxyphenol with carbon disulfide.
Materials:
-
2-Amino-4-carboxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.
-
To this solution, add 2-amino-4-carboxyphenol and stir until it dissolves.
-
Slowly add carbon disulfide to the reaction mixture.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-mercaptobenzo[d]thiazole-5-carboxylic acid.
Protocol 2: Chlorination of 2-Mercaptobenzo[d]thiazole-5-carboxylic Acid
This protocol details the conversion of the mercapto intermediate to the final chloro product using sulfuryl chloride.
Materials:
-
2-Mercaptobenzo[d]thiazole-5-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend 2-mercaptobenzo[d]thiazole-5-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of water (e.g., 2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold water in a fume hood.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow: Low Yield in Chlorination
Caption: Decision tree for troubleshooting low yields in the chlorination step.
V. References
-
Wimmer, L., et al. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF. --INVALID-LINK--
-
MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4939. --INVALID-LINK--
-
OAK Open Access Archive. (2018). Water-promoted chlorination of 2-mercaptobenzothiazoles. --INVALID-LINK--
-
MDPI. (n.d.). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. --INVALID-LINK--
-
National Institutes of Health. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 22(9), 1529. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. --INVALID-LINK--
-
AIP Publishing. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Conference Proceedings, 2290, 020015. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Characterization of benzothiazole Complexes. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. --INVALID-LINK--
-
National Institutes of Health. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(16), 3656. --INVALID-LINK--
-
Organic Chemistry Research. (2015). Synthesis of 1,3-benzo[d]thiazole derivatives using Al(HSO4)3 under solvent free conditions. Organic Chemistry Research, 1(1), 53-58. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. --INVALID-LINK--
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. --INVALID-LINK--
-
ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. --INVALID-LINK--
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. --INVALID-LINK--
-
Journal of the Chemical Society C: Organic. (1969). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. J. Chem. Soc. C, 1202-1206. --INVALID-LINK--
-
Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-316. --INVALID-LINK--
-
Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. --INVALID-LINK--
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Int.J.Curr.Microbiol.App.Sci, 5(8), 555-564. --INVALID-LINK--
-
RSC Advances. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Adv., 11, 10793-10803. --INVALID-LINK--
-
European Journal of Medicinal Chemistry. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. --INVALID-LINK--
-
National Institutes of Health. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2314. --INVALID-LINK--
-
National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Adv., 11(18), 10793-10803. --INVALID-LINK--
-
ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. --INVALID-LINK--
-
ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF. --INVALID-LINK--
-
PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environ Res., 226, 115609. --INVALID-LINK--
-
PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorg Med Chem Lett., 24(17), 4159-65. --INVALID-LINK--
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-promoted chlorination of 2-mercaptobenzothiazoles - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
Technical Support Center: Catalyst Selection for 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic transformations involving 2-Chlorobenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Initial Considerations
Before initiating any reaction, it's crucial to understand the inherent chemical properties of the substrate.
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
A1: There are three main challenges to consider:
-
C-Cl Bond Inertness: The Carbon-Chlorine bond at the 2-position is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1] Overcoming this requires highly active catalyst systems, typically featuring bulky, electron-rich ligands.[2][3]
-
Heteroatom Coordination: The benzothiazole ring contains both nitrogen and sulfur atoms, which can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, sequestering the active metal center from the catalytic cycle.[4][5]
-
Carboxylic Acid Functionality: The acidic proton of the carboxylic acid will be deprotonated by the bases commonly used in cross-coupling reactions. The resulting carboxylate can influence the substrate's solubility and may interact with the catalyst. While often tolerated, its effect should not be overlooked.
Q2: Do I need to protect the carboxylic acid group at the 5-position before attempting a cross-coupling reaction?
A2: Not always, but it is a critical consideration. Many modern catalyst systems exhibit high functional group tolerance.[6] However, protection (e.g., as a methyl or ethyl ester) can be advantageous in several scenarios:
-
Solubility: The carboxylate salt formed in situ may have poor solubility in common non-polar aprotic solvents like toluene or dioxane, leading to a heterogeneous mixture and poor reaction kinetics. The corresponding ester is typically more soluble.
-
Preventing Side Reactions: While less common, the carboxylate could potentially participate in side reactions or chelate the metal center, altering reactivity.
-
Simplified Purification: Protecting the acid can sometimes simplify workup and purification by removing the highly polar acidic functionality.
Recommendation: For initial screening, attempt the reaction on the free acid. If you encounter issues with solubility, low conversion, or complex product mixtures, a parallel experiment with the methyl or ethyl ester is a logical next step.
Part 2: Reaction-Specific Troubleshooting Guides
This section provides detailed guidance for the most common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and heteroaryl-aryl structures. Success with an unactivated heteroaryl chloride like 2-chlorobenzothiazole hinges on a highly active catalyst.
Q3: What is the best starting catalyst system for the Suzuki coupling of this compound?
A3: For an unactivated heteroaryl chloride, a robust catalyst system is essential. We recommend starting with a palladium(II) precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote the challenging oxidative addition step and facilitate the final reductive elimination.[3][7]
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) precursors. |
| Ligand | SPhos or XPhos | Highly electron-rich and bulky, proven to be effective for challenging aryl chlorides.[3][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in Suzuki couplings and minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic solvents are standard. A small amount of water is often necessary to dissolve the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Q4: My Suzuki reaction is slow or stalls at low conversion. What should I troubleshoot?
A4: Stalling is a common issue. Here is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Q5: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
A5: Protodeboronation is the undesired cleavage of the C-B bond, typically by residual water or the acidic proton of the substrate, especially under basic conditions at high temperatures.[3]
-
Use a Stronger, Anhydrous Base: Switch to K₃PO₄ or CsF and ensure they are thoroughly dried.
-
Minimize Water: While some water can be beneficial, excess water promotes this side reaction. Use the minimum amount required for the base to be effective.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable to protodeboronation than the corresponding boronic acids.
-
Lower Temperature/Shorter Time: If possible, use a more active catalyst that allows for lower reaction temperatures.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing aryl amines, a common motif in pharmaceuticals. The choice of ligand is highly dependent on the nature of the amine coupling partner.[9][10]
Q6: Which catalyst system should I use for coupling a primary or secondary amine with this compound?
A6: Similar to the Suzuki reaction, bulky biarylphosphine ligands are the gold standard. However, the choice of base is often different. Strong, sterically hindered bases are preferred.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Standard precatalysts that form the active Pd(0) species in situ. |
| Ligand | RuPhos or BrettPhos | These ligands are exceptionally effective for C-N coupling, especially with challenging substrates.[11] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic, sterically hindered bases that promote amine deprotonation without competing in the reaction. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Required to overcome the activation energy for C-Cl bond cleavage. |
Q7: My amination reaction is giving low yields. What are the common causes?
A7: Low yields in Buchwald-Hartwig amination often trace back to a few key factors:
-
Base Incompatibility: The base may be too weak to deprotonate the amine effectively, or it may be degrading your substrate or product. Ensure the base is fresh and handled under inert conditions.
-
Oxygen Sensitivity: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[12]
-
Ligand Choice: The "best" ligand can be specific to the amine. For hindered amines, a very bulky ligand like AdBrettPhos might be necessary. For primary amines, sometimes bidentate ligands like BINAP can be effective.[9] Screening a small panel of ligands is often a worthwhile endeavor.
-
Catalyst Poisoning: As mentioned, the benzothiazole moiety can inhibit the catalyst. Using a higher catalyst loading (e.g., 2-5 mol %) or a more robust pre-catalyst may be necessary.[13]
C. Sonogashira Coupling (C-Alkynyl Bond Formation)
The Sonogashira reaction provides a direct route to aryl alkynes. It typically employs a dual-catalyst system.[14]
Q8: What are the standard conditions for Sonogashira coupling with this substrate?
A8: The classic Sonogashira conditions involve both palladium and copper catalysts.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the most common choices.[14][15]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for activating the terminal alkyne.
-
Base: A liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
-
Conditions: The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing is mandatory. Reactions are often run at room temperature to 60 °C. For a less reactive aryl chloride, more forcing conditions may be required, along with a more specialized ligand system similar to those used in Suzuki couplings.[16]
Part 3: General Workflow and Experimental Protocols
The following diagram illustrates a general workflow for developing a cross-coupling reaction with this compound.
Caption: A three-phase workflow for cross-coupling reaction development.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative starting protocol and may require optimization.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Add Pd(OAc)₂ (0.02 eq., 2 mol %) and SPhos (0.04 eq., 4 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine. If the product is the free acid, perform an acidic workup to protonate the carboxylate before extraction.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a representative starting protocol and must be performed under strict inert conditions.
-
Inside a glovebox, add Pd₂(dba)₃ (0.01 eq., 1 mol %), RuPhos (0.02 eq., 2 mol %), and NaOt-Bu (1.4 eq.) to an oven-dried reaction vial with a stir bar.
-
Add this compound (1.0 eq.).
-
Seal the vial, remove it from the glovebox, and add the amine (1.2 eq.) and anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 2-Chlorobenzo[d]thiazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1] Consequently, the precise characterization of its derivatives, such as 2-Chlorobenzo[d]thiazole-5-carboxylic acid, is of paramount importance.
This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will present a predicted spectroscopic profile grounded in authoritative data from closely related analogues. We will further demonstrate how this data can be used in a comparative framework to distinguish the target molecule from its potential isomers, thereby providing a robust strategy for structural validation.
The Analytical Challenge: Beyond Simple Confirmation
The logical workflow for such a confirmation process involves a synergistic application of multiple analytical techniques, where the data from each method corroborates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[2] For this compound, ¹H and ¹³C NMR will provide definitive evidence for the substitution pattern.
¹H NMR Spectroscopy: Deciphering the Aromatic Substitution
The key to confirming the 5-carboxylic acid substitution lies in the chemical shifts and, more importantly, the coupling patterns of the three protons on the benzene ring (H-4, H-6, and H-7).
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | ~13.0 - 13.5 | Broad Singlet | - | The acidic proton of a carboxylic acid typically resonates far downfield and is often broad due to hydrogen bonding and chemical exchange.[3] |
| H-4 | ~8.4 - 8.6 | Doublet | Jortho ≈ 1.5 - 2.0 Hz | This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded aromatic proton. It shows only a small meta coupling to H-6. |
| H-7 | ~8.0 - 8.2 | Doublet | Jortho ≈ 8.5 - 9.0 Hz | H-7 is ortho to the thiazole ring fusion and coupled only to H-6. Its chemical shift is similar to protons in analogous positions on the benzothiazole ring system.[4] |
| H-6 | ~7.8 - 8.0 | Doublet of Doublets | Jortho ≈ 8.5 - 9.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a characteristic doublet of doublets pattern. |
Causality Behind the Prediction: The predicted shifts and coupling constants are extrapolated from data on substituted benzothiazoles and benzoic acids. The electron-withdrawing nature of the carboxylic acid group deshields the adjacent protons (H-4 and H-6), while the fused thiazole ring also influences the electronic environment.[4][5] The specific splitting pattern is the most crucial piece of evidence.
Comparative Analysis: Distinguishing from the 6-Carboxylic Acid Isomer
To highlight the diagnostic power of ¹H NMR, let's compare the expected spectrum with that of a potential isomeric impurity, 2-Chlorobenzo[d]thiazole-6-carboxylic acid .
Caption: Comparison of expected ¹H NMR patterns for positional isomers.
For the 6-COOH isomer, the proton at H-7 would appear as a doublet with a small meta coupling, while H-5 would be a doublet of doublets, and H-4 would be a doublet with a large ortho coupling. This predicted difference in splitting patterns provides a clear and definitive method for confirming the correct isomer has been synthesized.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| COOH | 166 - 168 | Typical range for an aromatic carboxylic acid carbonyl carbon.[3][6] |
| C-2 | 158 - 162 | The carbon atom attached to both the electronegative chlorine and nitrogen atoms is significantly deshielded. Data for 2-chlorobenzothiazole supports this range.[7] |
| C-3a | 152 - 154 | Bridgehead carbon adjacent to sulfur. |
| C-7a | 134 - 136 | Bridgehead carbon adjacent to nitrogen. |
| C-5 | 131 - 133 | Carbon bearing the carboxylic acid group. |
| C-4, C-6, C-7 | 122 - 130 | Aromatic CH carbons. Precise assignment would require 2D NMR (HSQC/HMBC). |
Mass Spectrometry (MS): Validating Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.
Table 3: Predicted Mass Spectrometry Data
| Analysis | Expected Result | Rationale |
|---|---|---|
| Molecular Formula | C₈H₄ClNO₂S | - |
| Exact Mass | 212.9651 | Calculated for C₈H₄³⁵ClNO₂S |
| HRMS (M+H)⁺ | m/z 213.9729 | Provides confirmation of the elemental formula. |
| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio | The presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[8] |
| Key Fragments | m/z 168 (Loss of COOH) | Fragmentation analysis can provide additional structural clues. The loss of the carboxylic acid group is a common fragmentation pathway. |
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[3] |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch for an aromatic carboxylic acid, lowered from the typical ~1760 cm⁻¹ due to conjugation and hydrogen bonding.[3][5] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene portion of the molecule. |
| ~1550 | C=N stretch | Thiazole Ring | Confirms the presence of the imine functionality within the thiazole ring.[9] |
Experimental Protocols
Self-validating protocols are essential for trustworthy results. Each protocol includes steps for instrument validation.
Protocol 1: NMR Spectroscopy
-
Instrument Preparation: Ensure the NMR spectrometer has been recently calibrated and shimmed using a standard sample.
-
Sample Preparation: Accurately weigh 10-15 mg of the purified, dry sample of this compound. Dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as the carboxylic acid proton is more likely to be observed in this solvent than in CDCl₃.[10]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional but Recommended): Acquire a 2D COSY spectrum to confirm proton-proton couplings in the aromatic region.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C). Integrate the ¹H signals and analyze the coupling patterns.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) immediately before analysis using a known calibration standard to ensure high mass accuracy (< 5 ppm).
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization, ESI, in positive mode). Acquire the spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the accurate mass of the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₈H₄ClNO₂S. Verify the characteristic 3:1 isotopic pattern for the chlorine atom.
Protocol 3: FTIR Spectroscopy
-
Instrument Background: Record a background spectrum on the clean, empty ATR crystal of the FTIR spectrometer.
-
Sample Preparation: Place a small, powdered amount of the dry sample directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands as outlined in Table 4.
Conclusion
The structural confirmation of this compound requires a synergistic approach. While IR and MS provide essential validation of functional groups and molecular formula, ¹H NMR spectroscopy stands as the definitive technique for establishing the crucial regiochemistry . The predicted doublet, doublet of doublets, and doublet pattern in the aromatic region serves as a unique fingerprint for the 5-substituted isomer, allowing for its unambiguous differentiation from other potential isomers. By following the detailed protocols and comparative logic outlined in this guide, researchers can confidently and rigorously validate the structure of this and other similarly complex heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Chlorobenzo[d]thiazole-5-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. By objectively comparing the performance of various structural analogues and providing supporting experimental data from closely related series, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future discovery efforts.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural rigidity of the benzothiazole nucleus and the ability to readily introduce substituents at various positions make it an attractive starting point for the design of targeted therapeutic agents.
The focus of this guide is the this compound core. The presence of a chlorine atom at the 2-position is anticipated to modulate the electronic properties and reactivity of the thiazole ring, potentially influencing target engagement. The carboxylic acid at the 5-position provides a convenient handle for the introduction of a diverse range of substituents through amide bond formation, allowing for a systematic exploration of the chemical space and its impact on biological activity.
Core Scaffold Synthesis: A Plausible Synthetic Route
While a definitive, published synthesis for this compound was not identified in our comprehensive search, a plausible synthetic pathway can be proposed based on established methods for analogous benzothiazole derivatives. A potential route could start from 4-amino-3-chlorobenzoic acid.
Caption: Proposed synthetic pathway for this compound derivatives.
This proposed synthesis leverages common reactions in heterocyclic chemistry. The initial esterification protects the carboxylic acid. The key cyclization to form the benzothiazole ring is analogous to methods used for similar structures. A subsequent Sandmeyer reaction could introduce the 2-chloro substituent, followed by hydrolysis to the desired carboxylic acid. Finally, standard amide coupling procedures would yield the target derivatives.
Structure-Activity Relationship (SAR) Analysis
Due to the lack of specific SAR studies on 2-Chlorobenzo[d]thiazole-5-carboxamide derivatives, we will extrapolate key principles from closely related series of benzothiazole and thiazole-carboxamide compounds. The primary points of modification for SAR exploration are the substituents on the amide nitrogen.
Impact of Amide Substituents
The nature of the substituent attached to the amide nitrogen at the 5-position is expected to be a major determinant of biological activity. By analyzing analogous series of benzothiazole-6-carboxamides and thiazole-5-carboxamides, we can infer the following trends:
-
Aromatic vs. Aliphatic Substituents: In many kinase inhibitor scaffolds, aromatic substituents on the amide can engage in favorable pi-stacking or hydrophobic interactions within the target's binding pocket. The electronic nature of these aromatic rings (electron-donating or electron-withdrawing groups) can further fine-tune activity.
-
Hydrogen Bonding Potential: The introduction of groups capable of hydrogen bonding (e.g., hydroxyl, amino, or heterocyclic nitrogen atoms) on the amide substituent can lead to specific interactions with key residues in a protein's active site, often resulting in increased potency and selectivity.
-
Steric Bulk: The size and shape of the amide substituent will influence how the molecule fits into the binding site. Bulky groups may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
Role of the 2-Chloro Substituent
The chlorine atom at the 2-position of the benzothiazole ring is expected to have a significant impact on the molecule's properties. It is an electron-withdrawing group, which can influence the pKa of the benzothiazole nitrogen and the overall electron distribution of the ring system. In some reported series of anticancer benzothiazoles, the presence of chlorine atoms has been associated with enhanced potency.[1]
Comparative Performance Data (from Analogous Series)
To illustrate the potential impact of structural modifications, the following tables present biological data from published studies on analogous benzothiazole and thiazole-carboxamide derivatives. It is crucial to note that this data is not for the 2-Chlorobenzo[d]thiazole-5-carboxamide series but is presented to guide the design of future experiments.
Table 1: Antiproliferative Activity of 2,6-Disubstituted Benzothiazole Derivatives (Hsp90 C-Terminal-Domain Inhibitors)
This data is adapted from a study on Hsp90 inhibitors and showcases the effect of varying the amide substituent at the 6-position of the benzothiazole ring.
| Compound ID (Analogous Series) | R Group (at position 6-carboxamide) | IC50 (µM) against MCF-7 Cells |
| 5a | Phenyl | > 50 |
| 5d | 4-Chlorophenyl | 10.3 ± 0.5 |
| 5g | 3,4-Dichlorophenyl | 2.8 ± 0.1 |
| 5j | 4-Methoxyphenyl | 14.1 ± 0.9 |
| 5m | 4-(Trifluoromethyl)phenyl | 6.2 ± 0.3 |
Data sourced from a study on Hsp90 C-terminal-domain inhibitors to illustrate potential SAR trends.
The data in Table 1 suggests that for this analogous series, electron-withdrawing substituents on the phenyl ring of the carboxamide enhance antiproliferative activity, with the 3,4-dichlorophenyl derivative being the most potent.
Table 2: Antiproliferative Activity of 2-Amino-thiazole-5-carboxamide Derivatives
This data is from a study on 2-amino-thiazole-5-carboxamide derivatives and highlights the importance of the amide substituent in determining anticancer potency.
| Compound ID (Analogous Series) | R Group (at position 5-carboxamide) | IC50 (µM) against K563 Cells |
| 11a | Phenyl | > 50 |
| 11b | 2-Chlorophenyl | 25.6 |
| 11c | 2-Methylphenyl | 15.8 |
| 11d | Cyclopropyl | 0.8 |
Data sourced from a study on Lck kinase inhibitors to illustrate potential SAR trends.[2]
The data in Table 2 from a different heterocyclic system suggests that both aromatic and aliphatic substituents can be accommodated, with a small cycloalkyl group like cyclopropyl showing significant potency.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives, adapted from the literature.
General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq.) and an additive like HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq.) and a base such as DIPEA (2.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.
In Vitro Antiproliferative Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a DMSO stock solution, diluted in culture medium) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General experimental workflow for the synthesis and biological evaluation of target compounds.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the potential structure-activity relationships of this compound derivatives by drawing analogies from closely related chemical series. The available evidence suggests that the nature of the N-substituent on the 5-carboxamide group will be a critical determinant of biological activity, with opportunities for optimization through the introduction of various aromatic and aliphatic moieties.
Future research in this area should focus on:
-
The development and publication of a robust synthetic route to the this compound core scaffold.
-
The synthesis of a diverse library of N-substituted amide derivatives to systematically probe the SAR.
-
Screening of these derivatives against a panel of relevant biological targets, such as protein kinases or cancer cell lines, to identify lead compounds.
-
In-depth mechanistic studies to elucidate the mode of action of the most promising derivatives.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around this promising scaffold and accelerate the discovery of novel therapeutic agents.
References
A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 2-Chlorobenzo[d]thiazole-5-carboxylic acid
Introduction: The Critical Role of Amide Bond Formation
The amide bond is the cornerstone of a vast array of pharmaceuticals and biologically active molecules, making its efficient and reliable construction a paramount concern in medicinal chemistry and drug development.[1][2] The synthesis of amides from carboxylic acids and amines is one of the most frequently performed transformations in the pharmaceutical industry.[3] This guide provides an in-depth, data-driven comparison of common coupling reagents for the amidation of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, a representative heteroaromatic carboxylic acid.
The selection of an appropriate coupling reagent is a critical decision that directly influences reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity.[4] For substrates like this compound, the electronic nature of the heterocyclic ring system can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges and make an informed, evidence-based choice of reagent for their specific synthetic goals.
The Landscape of Modern Coupling Reagents
Amide bond formation necessitates the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Modern synthetic chemistry offers a powerful toolkit of reagents to achieve this, which can be broadly categorized into three main families: carbodiimides, uronium/aminium salts, and phosphonium salts.[5][6]
-
Carbodiimides (e.g., EDC, DCC): These were among the first coupling reagents developed and function by forming a highly reactive O-acylisourea intermediate.[7][8] Their use is almost always coupled with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to increase efficiency and, critically, to suppress racemization.[5][7][9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often technically aminium salts in their commercial form, are highly reactive and efficient.[7][10] They incorporate HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), directly into their structure, leading to the in situ formation of reactive esters that readily couple with amines.[6][11]
-
Phosphonium Salts (e.g., PyBOP, BOP): In this class, a phosphorus atom is the site of activation.[10] Like uronium salts, they generate active esters in situ. Phosphonium reagents are renowned for their high coupling efficiency and are often associated with lower levels of racemization, making them a preferred choice for stereochemically sensitive syntheses.[10][12]
Comparative Analysis of Coupling Reagent Performance
The efficacy of a coupling reagent is judged by several key parameters: yield, reaction kinetics, suppression of side reactions (most notably racemization), and the ease of purification.[4] The following table provides a head-to-head comparison of representative reagents from each class for the coupling of heteroaromatic acids like this compound.
| Parameter | EDC/HOBt | HBTU | HATU | PyBOP |
| Reagent Class | Carbodiimide | Uronium/Aminium | Uronium/Aminium | Phosphonium |
| Activation Mechanism | Forms O-acylisourea, then HOBt ester[8] | Forms HOBt active ester[6] | Forms HOAt active ester[6][11] | Forms HOBt active ester[12][13] |
| Relative Reactivity | Moderate | High | Very High[11] | High |
| Typical Yield | Good to Excellent | Excellent | Excellent | Excellent |
| Racemization Risk | Low to Moderate (suppressed by HOBt)[7] | Low[7] | Very Low[11] | Very Low[12] |
| Key Side Reactions | N-acylurea formation, nitrile formation (from primary amides)[5][7][8] | Guanidinylation of N-terminus if used in excess[6][7][14] | Guanidinylation of N-terminus if used in excess[6][14] | None of significance |
| Byproduct Profile | Water-soluble urea (from EDC), making for easy aqueous workup[5][7] | Water-soluble tetramethylurea[5] | Water-soluble tetramethylurea | Tris(pyrrolidino)phosphine oxide (less toxic than HMPA from BOP)[12][13] |
| Safety Concerns | EDC is an irritant. HOBt is potentially explosive in its anhydrous form.[5] | Contains HOBt moiety.[5] | Contains HOAt moiety. | Potential explosive.[13] |
| Ideal Application | Cost-effective, large-scale synthesis where byproducts can be removed by washing. | Routine and challenging couplings. | Difficult couplings, sterically hindered substrates, rapid synthesis.[11][15] | When minimizing racemization is paramount; "clean" reactions.[10][12] |
Mechanistic Insights: A Visual Guide
Understanding the mechanism of action is key to troubleshooting and optimizing coupling reactions. The following diagrams illustrate the fundamental pathways and workflows.
Caption: Generalized experimental workflow for amide bond formation.
Caption: Activation pathway for carbodiimides, highlighting the role of HOBt.
Caption: Comparative mechanisms of Uronium and Phosphonium reagents.
Field-Proven Experimental Protocols
The following protocols provide a starting point for the amidation of this compound. Optimization may be required based on the specific amine used.
Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
This protocol is a robust and economical choice for routine amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality: Pre-activation of the acid with EDC and HOBt forms the HOBt ester, which minimizes the formation of the N-acylurea side product and reduces racemization risk.[7][16] The aqueous workup effectively removes the water-soluble urea byproduct from EDC and excess base.[5]
Protocol 2: HATU-Mediated Coupling (High-Reactivity & Difficult Substrates)
This protocol is recommended for sterically hindered amines or when rapid and highly efficient coupling is required.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product or dilute with ethyl acetate for extraction.
-
Wash the organic layer with water and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality: HATU contains a HOAt moiety, which forms a more reactive active ester compared to the HOBt ester from HBTU or EDC/HOBt.[11] This enhanced reactivity drives the reaction to completion faster and is particularly effective for challenging couplings.[11][15] Using a slight excess of the acid relative to HATU can mitigate the risk of guanidinylation of the amine.[14]
Protocol 3: PyBOP-Mediated Coupling (Minimizing Racemization)
This protocol is the preferred choice when working with chiral amines where stereochemical integrity is of the utmost importance.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq), amine (1.2 eq), and PyBOP (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer extensively with water and then with brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality: Phosphonium reagents like PyBOP are known for their "clean" reactions, as they do not pose the risk of guanidinylation associated with uronium salts.[5][10] The primary advantage of PyBOP over its predecessor, BOP, is that its byproduct is significantly less toxic and carcinogenic, making it a much safer and more environmentally benign choice without sacrificing efficiency.[12]
Conclusion and Recommendations
The choice of coupling reagent for the amidation of this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific priorities of the synthesis.
-
For routine synthesis and cost-effectiveness: EDC/HOBt remains a reliable and economical workhorse. Its water-soluble byproduct simplifies purification, which is a significant advantage in process chemistry.
-
For sterically demanding couplings or rapid results: HATU is the reagent of choice. Its superior reactivity can overcome the challenges posed by difficult substrates, often leading to higher yields in shorter reaction times.[11][15]
-
When preserving stereochemical integrity is paramount: PyBOP offers the highest degree of safety against racemization.[12] Its clean reaction profile and non-toxic byproducts make it an excellent choice for synthesizing high-purity, chiral molecules.[12]
Ultimately, the optimal conditions may require some empirical screening. However, by understanding the underlying mechanisms and comparative performance profiles outlined in this guide, researchers can make a more strategic and efficient selection, accelerating the path to their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible-Light-Mediated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid for Pharmaceutical Research and Development
Introduction
2-Chlorobenzo[d]thiazole-5-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structural features make it a valuable intermediate for drug discovery and development, particularly in the fields of oncology and inflammation. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers and process chemists. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and data to support informed decision-making in a laboratory and pilot-plant setting.
Route 1: The Sandmeyer Reaction Approach from a Diamine Precursor
This synthetic pathway commences with the commercially available 4-amino-3-mercaptobenzoic acid and proceeds through a two-step sequence involving the formation of an intermediate 2-aminobenzo[d]thiazole-5-carboxylic acid, followed by a Sandmeyer reaction to introduce the chloro-substituent.
Scientific Rationale and Strategy
The foundational step of this route relies on the well-established condensation reaction between an ortho-aminothiophenol derivative and a one-carbon electrophile to construct the benzothiazole core. Cyanogen bromide is selected as the cyclizing agent due to its high reactivity and efficiency in forming the 2-amino functionality. The subsequent Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide, offering a predictable and scalable transformation.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carboxylic acid
-
In a well-ventilated fume hood, a solution of 4-amino-3-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as aqueous methanol is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-aminobenzo[d]thiazole-5-carboxylic acid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
2-Aminobenzo[d]thiazole-5-carboxylic acid (1.0 eq) is suspended in an aqueous solution of hydrochloric acid (e.g., 6M) in a reaction vessel.
-
The suspension is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
In a separate vessel, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is added slowly to the cold cuprous chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford this compound.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Starting Materials | 4-Amino-3-mercaptobenzoic acid is a specialty chemical with a relatively high cost.[2] Cyanogen bromide is also a toxic and moderately expensive reagent.[2][3][4][5][6] The reagents for the Sandmeyer reaction (sodium nitrite and copper(I) chloride) are inexpensive bulk chemicals.[7][8][9][10][11] |
| Yield and Purity | This route generally provides moderate to good overall yields. The purity of the final product after recrystallization is typically high, suitable for most pharmaceutical applications. |
| Scalability | The Sandmeyer reaction is a well-established industrial process and is generally scalable. However, the handling of large quantities of toxic cyanogen bromide and the management of diazotization at low temperatures on a large scale require specialized equipment and stringent safety protocols. |
| Safety and Environmental Impact | The primary safety concern is the high toxicity of cyanogen bromide. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt and the use of copper salts, which require proper waste disposal. |
| Simplicity and Robustness | The two-step process is relatively straightforward for chemists with experience in heterocyclic synthesis and diazonium chemistry. The reactions are generally robust and reproducible. |
Route 2: Chlorination of a Mercaptobenzothiazole Intermediate
This alternative pathway involves the initial synthesis of 2-mercaptobenzo[d]thiazole-5-carboxylic acid, followed by a direct chlorination step to yield the final product.
Scientific Rationale and Strategy
This route leverages the reactivity of the thiol group at the 2-position of the benzothiazole ring. The initial cyclization to form the 2-mercaptobenzothiazole is a common and efficient method. Subsequent chlorination with a reagent like sulfuryl chloride provides a direct conversion to the desired 2-chloro derivative. This approach avoids the use of highly toxic cyanogen bromide and the potentially hazardous diazotization step.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via chlorination of a mercapto intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Mercaptobenzo[d]thiazole-5-carboxylic acid
-
A mixture of 4-amino-3-mercaptobenzoic acid (1.0 eq), carbon disulfide (1.5 eq), and a base such as potassium hydroxide or sodium hydroxide in a solvent like ethanol is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give 2-mercaptobenzo[d]thiazole-5-carboxylic acid.
Step 2: Synthesis of this compound
-
2-Mercaptobenzo[d]thiazole-5-carboxylic acid (1.0 eq) is suspended in an inert solvent such as dichloromethane or chloroform.
-
Sulfuryl chloride (2.0-3.0 eq) is added dropwise to the suspension at room temperature.[12][13] The addition of a small amount of water can catalyze the reaction.[12][13]
-
The reaction mixture is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
The excess sulfuryl chloride and solvent are removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to afford pure this compound.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Cost of Starting Materials | 4-Amino-3-mercaptobenzoic acid remains the costly starting material.[2] Carbon disulfide is an inexpensive and readily available solvent and reagent. Sulfuryl chloride is a moderately priced chlorinating agent.[12][14][15] |
| Yield and Purity | This route often provides good to excellent yields for both steps. The final product can be obtained in high purity after recrystallization. |
| Scalability | Both steps are generally considered scalable. The use of flammable and toxic carbon disulfide requires appropriate engineering controls for large-scale production. The reaction with sulfuryl chloride is typically exothermic and requires careful temperature control on a larger scale. |
| Safety and Environmental Impact | This route avoids the use of highly toxic cyanogen bromide and unstable diazonium salts. However, carbon disulfide is highly flammable and toxic. Sulfuryl chloride is corrosive and reacts violently with water. Proper handling and quenching procedures are essential. |
| Simplicity and Robustness | This two-step synthesis is generally considered simpler and more direct than Route 1. The reactions are typically robust and less sensitive to minor variations in reaction conditions compared to the Sandmeyer reaction. |
Comparative Summary and Recommendation
| Feature | Route 1: Sandmeyer Reaction | Route 2: Chlorination of Mercapto Intermediate |
| Starting Material Cost | High | High |
| Reagent Cost | Moderate (due to Cyanogen Bromide) | Low to Moderate |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Feasible with specialized equipment | Generally more straightforward |
| Safety Concerns | High (Cyanogen Bromide, Diazonium Salt) | Moderate (Carbon Disulfide, Sulfuryl Chloride) |
| Simplicity | More complex | Simpler and more direct |
Recommendation:
For laboratory-scale synthesis and early-stage drug discovery, Route 2 (Chlorination of a Mercapto Intermediate) is generally the recommended approach. Its primary advantages are the avoidance of the highly toxic cyanogen bromide and the potentially hazardous Sandmeyer reaction, coupled with generally higher yields and a simpler experimental procedure.
For large-scale production, a thorough process safety assessment for both routes is crucial. While Route 1 utilizes a well-established industrial reaction (Sandmeyer), the inherent hazards of cyanogen bromide may necessitate significant investment in safety infrastructure. Route 2, while appearing simpler, requires careful management of flammable and corrosive reagents on a large scale. The final decision for industrial-scale synthesis will likely depend on a detailed cost analysis of raw materials at bulk pricing, available equipment, and the company's expertise and comfort level with the respective chemical transformations.
References
- 1. 2-Mercapto-benzothiazole-6-carboxylic acid | 84092-99-9 | Benchchem [benchchem.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 9. 2-MERCAPTO-5-BENZIMIDAZOLECARBOXYLIC ACID price,buy 2-MERCAPTO-5-BENZIMIDAZOLECARBOXYLIC ACID - chemicalbook [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Water-promoted chlorination of 2-mercaptobenzothiazoles - OAK Open Access Archive [oak.novartis.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. 93-85-6|2-Aminobenzo[d]thiazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our goal is to empower you with the knowledge to manage your laboratory's waste stream confidently and responsibly.
Hazard Assessment and Characterization: The "Why" Behind the Procedure
Anticipated Hazards:
-
Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Likely to cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]
Furthermore, the compound's structure as a chlorinated organic acid places it into specific hazardous waste categories under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste.[2][3] Its chlorinated nature makes it a candidate for F-listed waste streams if it's a spent solvent, and its acidic property could classify it as a corrosive waste (D002) if the pH is ≤ 2.[2][4]
This initial characterization dictates the stringent handling and segregation protocols that follow. The core principle is to prevent unintended reactions and ensure the waste is routed to a facility capable of handling halogenated organic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE effective against the specific chemical hazards present.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use.[6] | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect against accidental splashes that could cause serious eye irritation.[1] |
| Skin/Body Protection | A standard laboratory coat. Consider a chemically resistant apron if handling larger quantities.[6] | To protect skin and clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[1][7] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The journey of chemical waste from the point of generation to its final disposal is governed by strict EPA regulations to protect human health and the environment.[2][3]
Step 1: Waste Collection at the Satellite Accumulation Area (SAA)
The process begins in your lab at the SAA, the designated area at or near the point of waste generation and under the control of laboratory personnel.[2][8]
-
Designate a Waste Container: Select a container that is chemically compatible with this compound and other components of the waste stream. A high-density polyethylene (HDPE) container is a suitable choice.[3] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9]
-
Proper Labeling: This is a critical compliance point. The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[5][9] This prevents the release of vapors and reduces the risk of spills.
Step 2: Waste Segregation - Preventing Dangerous Reactions
Proper segregation is paramount for safety. Incompatible chemicals must never be mixed.[10][11]
-
Halogenated Organics: this compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for such chemicals.[12] These wastes are typically destined for high-temperature incineration.[12][13]
-
Acidic Nature: Do not mix this acidic waste with bases or cyanides/sulfides, which could generate heat or toxic gases.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents to prevent exothermic reactions.[6]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating this compound waste.
Step 3: Handling Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[14] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the contaminated absorbent into your designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[14] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.[11]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste management within the SAA, but the final disposal must be handled by trained professionals.[15]
-
Contact EHS: When your waste container is nearly full (no more than 90% capacity) or has been accumulating for the maximum allowed time (often 6-12 months in academic labs), contact your EHS department to schedule a pickup.[2][3][8]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company.[14] Chlorinated organic wastes are typically destroyed via high-temperature incineration, which breaks down the molecules into less harmful substances like carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[13]
-
Documentation: Ensure all institutional paperwork is completed accurately. This creates a manifest trail that documents the waste's journey from your lab to its final treatment facility, a key requirement of RCRA.[2]
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to PPE requirements, and following a systematic, regulation-compliant disposal workflow, you protect yourself, your colleagues, and the environment. This commitment to safety and compliance is the bedrock upon which trustworthy and authoritative research is built.
References
- 1. aksci.com [aksci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. pfw.edu [pfw.edu]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ushazmatstorage.com [ushazmatstorage.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. acs.org [acs.org]
A Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-Chlorobenzo[d]thiazole-5-carboxylic Acid
As researchers and developers at the forefront of innovation, our most critical asset is our team. The safe handling of specialized chemical reagents is the bedrock of reliable and reproducible science. This guide provides an in-depth operational plan for the safe management of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and protects personnel.
Foundational Risk Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is essential. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) provide a clear hazard profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
The primary threats posed by this compound are acute and targeted, affecting key exposure pathways. It is classified as harmful if swallowed, and a significant irritant to the skin, eyes, and respiratory system.[1][2][3]
| Hazard Class & Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[1][2] |
| STOT, Single Exposure | May cause respiratory irritation | H335[1][2] |
These classifications dictate a multi-faceted PPE strategy that prioritizes the prevention of contact with the eyes and skin, and the inhalation of its dust or aerosols.
The Core Defense: A Multi-Barrier PPE System
Effective chemical safety relies on a hierarchy of controls. While PPE is the final barrier between the researcher and the hazard, it must be used in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound or the preparation of its solutions must be conducted within a certified chemical fume hood. This is the most critical safety measure, as it contains dust and vapors at the source, drastically reducing the risk of inhalation.[4][5] The fume hood ensures that ambient concentrations are kept below any established occupational exposure limits, which is a key requirement of OSHA's Laboratory Standard.[4]
The PPE Ensemble: Task-Specific Protection
The selection of PPE is not static; it must be adapted to the specific task and the associated level of risk.
A. Respiratory Protection
-
Rationale: The compound is a respiratory irritant (H335).[2][3] Fine powders can easily become airborne, especially during weighing or transfer operations.
-
Standard Operations (in a fume hood): A fume hood provides adequate respiratory protection.
-
High-Risk Operations (e.g., large spills, cleaning, work outside a fume hood): A NIOSH-approved respirator is mandatory.[6] A half-face or full-face respirator equipped with combination P100 (particulate) and organic vapor/acid gas cartridges offers comprehensive protection.[7][8]
B. Eye and Face Protection
-
Rationale: The designation as a serious eye irritant (H319) necessitates robust protection against splashes and airborne particles.[1][2]
-
Mandatory at all times: ANSI Z87.1-compliant chemical splash goggles are required. Unlike safety glasses, goggles form a protective seal around the eyes, preventing entry of materials from the sides, top, or bottom.
-
High-Splash Risk Tasks: When handling stock solutions or performing vigorous reactions, a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face.[9][10]
C. Hand Protection
-
Rationale: As a known skin irritant (H315), direct dermal contact must be avoided.[1][2]
-
Standard: Nitrile gloves are the minimum requirement for incidental contact. A key best practice is to wear two pairs of gloves ("double-gloving"), which significantly reduces the risk of exposure from a single glove failure.
-
Extended Contact or Spills: For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[7] Always inspect gloves for any signs of degradation or puncture before use.
D. Body Protection
-
Rationale: Prevents contamination of personal clothing and protects the skin on the arms and torso.
-
Standard: A flame-resistant laboratory coat, fully fastened, with sleeves extended to the wrists is required.
-
Large Quantities (>1L solution) or Spill Response: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes. For extensive spills, Tychem coveralls may be necessary.[7]
-
Footwear: Fully enclosed, non-permeable shoes are mandatory in any laboratory setting.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocols outline the complete lifecycle for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol 1: Standard Laboratory Handling
-
Pre-Operational Check: Verify that the chemical fume hood has been certified within the last year. Ensure an eyewash station and safety shower are accessible and unobstructed.[3][5]
-
Don PPE: Before entering the designated work area, don the core PPE: a fully fastened lab coat, chemical splash goggles, and a base layer of nitrile gloves.
-
Material Transfer: Conduct all weighing and transfer of the solid compound deep within the fume hood to contain any dust. Use anti-static weigh boats or weighing paper.
-
Solution Preparation: Slowly add the solid this compound to the solvent. Never add solvent to the solid in a confined manner, to avoid splashing.
-
Post-Handling: After completing the work, carefully remove the outer pair of gloves (if double-gloved) and dispose of them in the designated solid hazardous waste container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order: lab coat, then goggles. The final pair of gloves should be removed last by peeling them off without touching the outer surface.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[2][3]
Protocol 2: Spill and Exposure Management
Small Spill (< 5 grams, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full standard PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
Large Spill (> 5 grams or outside of a fume hood):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Protocol 3: Waste Disposal
-
Segregation: All waste must be treated as hazardous. Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused reagent, contaminated spill cleanup materials, and contaminated PPE (gloves, weigh boats, etc.).
-
Liquid Waste: Reaction mixtures and solvent rinses.
-
-
Container Management: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area.
-
Final Disposal: Disposal must be conducted through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[2]
By integrating this comprehensive safety framework into your daily operations, you build a resilient safety culture that protects your most valuable assets—your researchers—and ensures the integrity of your scientific work.
References
- 1. anichemllc.com [anichemllc.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. quora.com [quora.com]
- 10. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
